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  • Product: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone
  • CAS: 898793-78-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For professionals in research, discovery, and drug development, a comprehensive understanding of NMR spectra is crucial for the unambiguous identification and characterization of novel chemical entities. This guide offers an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a molecule possessing a unique combination of aromatic, alkyl, and cyclic functionalities.

This document moves beyond a simple cataloging of expected chemical shifts. As a senior application scientist, the goal is to provide a detailed rationale for these shifts, grounded in fundamental principles of NMR theory. We will explore how the electronic environment of each nucleus, influenced by factors like electronegativity and magnetic anisotropy, dictates its resonance frequency.[2][3] Furthermore, this guide will present a robust, step-by-step protocol for the acquisition of high-quality NMR data, ensuring experimental reliability and reproducibility.

The Foundational Principles of Chemical Shift

In NMR spectroscopy, the chemical shift (δ) represents the resonance frequency of a nucleus relative to a standard reference, most commonly tetramethylsilane (TMS).[4] This shift is highly sensitive to the local electronic environment of the nucleus.[5] Electrons circulating in the vicinity of a nucleus generate a small, localized magnetic field that opposes the main external magnetic field of the NMR spectrometer. This phenomenon is known as shielding.[3]

The degree of shielding directly impacts the resonance frequency. Nuclei surrounded by a higher electron density are more shielded and resonate at a lower frequency (upfield, lower ppm value). Conversely, nuclei near electron-withdrawing groups are deshielded, experience a stronger effective magnetic field, and resonate at a higher frequency (downfield, higher ppm value).[2]

Several key factors influence the chemical shift of a given nucleus:

  • Electronegativity: The proximity of electronegative atoms (e.g., oxygen) leads to a withdrawal of electron density, resulting in deshielding and a downfield shift in the NMR spectrum.[2][6]

  • Magnetic Anisotropy: The presence of π-electron systems, such as aromatic rings and carbonyl groups, creates anisotropic magnetic fields. This means the induced magnetic field is not uniform in all directions. Depending on their spatial orientation relative to this anisotropic field, nearby nuclei can be either shielded or deshielded.

  • Hybridization: The hybridization state of a carbon atom affects its electronegativity and, consequently, the chemical shifts of both the carbon and its attached protons. For instance, sp²-hybridized carbons are more electronegative than sp³-hybridized carbons.

¹H NMR Spectral Analysis of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their relative abundance, and their connectivity through spin-spin coupling.[7][8]

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the protons in cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a, H-a'7.10 - 7.20Doublet2HAromatic protons ortho to the methoxy group, deshielded by the ring current.
H-b, H-b'6.80 - 6.90Doublet2HAromatic protons meta to the methoxy group, shielded by the electron-donating effect of the methoxy group.
H-c3.75 - 3.85Singlet3HProtons of the methoxy group, deshielded by the adjacent oxygen atom.
H-d2.85 - 2.95Triplet2HMethylene protons adjacent to the carbonyl group, deshielded by its electron-withdrawing and anisotropic effects.
H-e2.65 - 2.75Triplet2HMethylene protons adjacent to the aromatic ring, deshielded by the ring current.
H-f3.10 - 3.25Quintet1HMethine proton of the cyclobutyl ring, deshielded by the adjacent carbonyl group.
H-g, H-g'2.10 - 2.25Multiplet2HMethylene protons of the cyclobutyl ring adjacent to the methine proton.
H-h, H-h'1.80 - 1.95Multiplet2HMethylene protons of the cyclobutyl ring.
H-i1.95 - 2.10Multiplet2HMethylene protons of the cyclobutyl ring.

¹³C NMR Spectral Analysis of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

The ¹³C NMR spectrum reveals the number of unique carbon environments within a molecule.[9] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a single peak for each chemically distinct carbon atom.[6]

Predicted ¹³C NMR Chemical Shifts

The table below outlines the predicted chemical shifts for the carbon atoms in cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1210 - 215Carbonyl carbon, highly deshielded due to the double bond to oxygen and its sp² hybridization.[10]
C-245 - 50Methylene carbon adjacent to the carbonyl group, deshielded.
C-330 - 35Methylene carbon adjacent to the aromatic ring.
C-4158 - 160Aromatic carbon bearing the methoxy group, deshielded by the oxygen atom.
C-5, C-5'129 - 131Aromatic carbons ortho to the methoxy group.
C-6, C-6'113 - 115Aromatic carbons meta to the methoxy group, shielded by the electron-donating effect of the methoxy group.
C-7132 - 135Quaternary aromatic carbon attached to the ethyl chain.
C-855 - 56Methoxy carbon, deshielded by the attached oxygen.
C-950 - 55Methine carbon of the cyclobutyl ring, deshielded by the adjacent carbonyl group.
C-10, C-10'25 - 30Methylene carbons of the cyclobutyl ring adjacent to the methine carbon.
C-1118 - 22Methylene carbon of the cyclobutyl ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[11] The choice of solvent can influence chemical shifts.[12][13]

  • Concentration: Prepare a solution of approximately 5-10 mg of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Instrument Setup and Data Acquisition

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve Sample B Add TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration (1H) J->K 1H L Peak Picking J->L 13C

Caption: Workflow for NMR data acquisition and processing.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[1]

    • Employ a proton-decoupled pulse sequence.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required (e.g., 128 or more).

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.[14]

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR chemical shifts of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. By grounding our analysis in the fundamental principles of NMR spectroscopy, we have elucidated the rationale behind the expected spectral features. The detailed experimental protocol further ensures that researchers can acquire high-quality, reliable data for structural verification. This integrated approach of theoretical understanding and practical application is essential for professionals in the chemical and pharmaceutical sciences who rely on NMR spectroscopy for critical decision-making in their research and development endeavors.

References

  • Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Chemical shift. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Shift. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemical Shifts in NMR Spectra. (n.d.). HyperPhysics Concepts. Retrieved from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • NMR Chemical Shift. (n.d.). Chemistry Steps. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2023, June 28). ACD/Labs. Retrieved from [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest. Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

  • 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Retrieved from [Link]

  • How to Read and Interpret NMR Spectra? (2025, May 29). AZoOptics. Retrieved from [Link]

  • Interpreting a High Resolution ¹H NMR Spectrum. (2022, April 19). Study Mind. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Chen, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. Retrieved from [Link]

  • 13C-NMR. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • C13 NMR List of Chemical Shifts. (n.d.). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2014). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-Methoxyphenyl)oxirane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Exact Mass Profiling and Structural Elucidation of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

Executive Summary In modern drug discovery and medicinal chemistry, the precise characterization of building blocks is a non-negotiable prerequisite for downstream success. Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the precise characterization of building blocks is a non-negotiable prerequisite for downstream success. Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS: 898793-78-7)[1] is a highly versatile aryl-alkyl ketone. Its structural topology—combining a lipophilic, conformationally restricted cyclobutyl ring with an electron-rich 4-methoxyphenyl moiety—makes it a valuable scaffold for synthesizing novel central nervous system (CNS) and metabolic therapeutics.

As a Senior Application Scientist, I emphasize that the rigorous differentiation between average molecular weight and monoisotopic exact mass is not merely a semantic exercise; it is the foundational logic driving high-resolution structural elucidation and impurity profiling.

Chemical Identity: Molecular Weight vs. Exact Mass

To ensure scientific integrity during both bulk synthesis and trace-level analysis, we must decouple the stoichiometric metrics from the spectrometric metrics.

  • Molecular Weight (MW): 218.296 g/mol [1]. This value is derived from the standard atomic weights of carbon, hydrogen, and oxygen, which account for the natural terrestrial abundance of all isotopes (e.g., 12 C and 13 C). This metric is exclusively used for macroscopic causality: calculating molar equivalents, reaction yields, and formulation concentrations.

  • Monoisotopic Exact Mass: 218.13068 Da [2]. This value is calculated using the mass of the most abundant, stable isotope of each element ( 12 C = 12.000000, 1 H = 1.007825, 16 O = 15.994915). In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical parameter. It allows us to calculate the mass defect and mathematically prove the elemental composition of C 14​ H 18​ O 2​ , distinguishing it from nominally isobaric interferences.

Analytical Causality: The Imperative of HRMS

Why do we require sub-5 ppm mass accuracy for this specific ketone? In complex biological matrices or crude synthetic mixtures, isobaric species (molecules with the same nominal mass of 218 Da but different elemental compositions, such as C 13​ H 18​ N 2​ O) can co-elute. By tuning a Time-of-Flight (TOF) or Orbitrap mass spectrometer to target the exact protonated mass ( [M+H]+ at m/z 219.1380), we establish a causal link between the detected ion and the theoretical chemical formula.

Experimental Workflows: Synthesis & Self-Validating HRMS Protocol

To guarantee the integrity of the compound, the synthesis and subsequent analysis must operate as a self-validating system .

High-Fidelity Synthesis via Weinreb Amide

The synthesis of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is achieved via the reaction of a Weinreb amide with a Grignard reagent.

  • Causality of the Method: Standard ester-Grignard reactions often suffer from over-addition, yielding tertiary alcohols. We utilize N,O-dimethylhydroxylamine to form a Weinreb amide. Upon addition of 2-(4-methoxyphenyl)ethylmagnesium bromide, a stable five-membered metal chelate forms. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid, ensuring exclusive formation of the target ketone.

G A Cyclobutanecarboxylic Acid B Weinreb Amide Formation (CDI, N,O-Dimethylhydroxylamine) A->B C Cyclobutyl Weinreb Amide B->C E Stable Tetrahedral Chelate C->E D 2-(4-Methoxyphenyl)ethylmagnesium Bromide (Grignard Reagent) D->E F Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (Target Compound) E->F Aqueous Acid Quench G HRMS Verification Exact Mass: 218.13068 Da F->G

Fig 1: Synthetic workflow and HRMS validation for Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

Self-Validating LC-HRMS Analysis Protocol

To verify the exact mass, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized ketone in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in 50% Acetonitrile/Water with 0.1% Formic Acid to promote efficient protonation ( [M+H]+ ).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: This separates the ketone from any unreacted Weinreb amide or des-bromo Grignard byproducts prior to ionization, preventing ion suppression.

  • ESI-TOF Acquisition: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation Checkpoint (Lock Mass): Orthogonally infuse Leucine Enkephalin (m/z 556.2771) into the source at 5 µL/min. The system software must be programmed to dynamically recalibrate every scan against this known mass. System Logic: If the lock mass error exceeds 2 ppm, the acquisition is automatically flagged and halted. This ensures the reported exact mass of 218.13068 Da[2] is an absolute measurement, immune to instrumental drift.

MS/MS Fragmentation Logic

To further validate the structure, Collision-Induced Dissociation (CID) is applied to the precursor ion (m/z 219.1380). The resulting alpha cleavages confirm the connectivity of the ketone.

MS_Logic M [M+H]+ Precursor Ion m/z 219.1380 F1 Alpha Cleavage (C-C bond) Charge Retention on Acyl M->F1 F2 Alpha Cleavage (C-C bond) Charge Retention on Alkyl M->F2 I1 Cyclobutanecarbonyl Cation m/z 83.0497 F1->I1 I2 4-Methoxyphenylethyl Cation m/z 135.0810 F2->I2

Fig 2: ESI-CID-MS/MS fragmentation logic for structural validation.

Quantitative Data Summaries

Table 1: Fundamental Chemical Identifiers & Properties

ParameterValueAnalytical Significance
Chemical Name Cyclobutyl 2-(4-methoxyphenyl)ethyl ketoneIUPAC nomenclature standard
CAS Registry Number 898793-78-7[3]Unique database identifier
Molecular Formula C 14​ H 18​ O 2​ Defines elemental composition
Molecular Weight 218.296 g/mol [1]Used for stoichiometric scaling
Monoisotopic Exact Mass 218.13068 Da[2]Target for HRMS identification
Protonated Precursor ( [M+H]+ ) m/z 219.1380Target for ESI+ mass spectrometry

Table 2: LC-HRMS Acquisition & Self-Validation Parameters

MS ParameterSettingCausality / Logic
Ionization Mode ESI Positive (+)Optimal for carbonyl protonation
Capillary Voltage 3.0 kVEnsures stable Taylor cone formation
Mass Resolution > 30,000 FWHMResolves isobaric background noise
Collision Energy (CID) 15 - 25 eVInduces diagnostic alpha cleavages
Lock Mass Reference Leucine EnkephalinProvides real-time mass recalibration
Acceptable Mass Error < 2.0 ppmGuarantees exact mass integrity

References

  • National Center for Biotechnology Information (NCBI). "Benzene;ethane-1,2-diol | C14H18O2 | CID 19017979 - Computed Properties (Exact Mass)." PubChem Database. URL:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone: A Mechanistic Whitepaper

Introduction & Structural Analysis In modern drug discovery, the incorporation of cyclobutyl rings and methoxybenzyl pharmacophores is a common strategy to modulate lipophilicity and metabolic stability. Cyclobutyl 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

In modern drug discovery, the incorporation of cyclobutyl rings and methoxybenzyl pharmacophores is a common strategy to modulate lipophilicity and metabolic stability. Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (C₁₄H₁₈O₂) is a prime example of such a hybrid structure. When subjected to electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this molecule exhibits a highly predictable, yet mechanistically rich, fragmentation cascade.

As analytical scientists, we must move beyond merely matching spectral libraries; we must understand the thermodynamic and kinetic drivers behind each bond cleavage. This guide deconstructs the fragmentation causality of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, providing a self-validating framework for structural elucidation.

Physicochemical & Mass Spectrometric Profile

Before analyzing the fragmentation pathways, it is critical to establish the baseline quantitative data for the intact molecule and its primary product ions. The exact mass and isotopic distribution govern the high-resolution mass spectrometry (HRMS) targeting parameters.

Table 1: Quantitative Summary of Primary Fragment Ions

Fragment Ion (m/z)Elemental FormulaEst. Relative AbundanceStructural AssignmentMechanistic Origin
218.1307 C₁₄H₁₈O₂•⁺5 - 15%Molecular Ion [M]•⁺Intact ionized molecule (EI)
163.0754 C₁₀H₁₁O₂⁺40 - 60%[Ar-CH₂-CH₂-C=O]⁺α-Cleavage (loss of cyclobutyl radical)
121.0648 C₈H₉O⁺100% (Base Peak)[4-MeO-C₆H₄-CH₂]⁺Benzylic Cleavage (Tropylium formation)
83.0491 C₅H₇O⁺30 - 50%[Cyclobutyl-C=O]⁺α-Cleavage (loss of Ar-ethyl radical)
55.0178 C₃H₃O⁺20 - 40%[CH₂=CH-C=O]⁺Retro-[2+2] cycloaddition from m/z 83

Core Fragmentation Mechanisms: The Causality of Cleavage

The fragmentation of alkyl aryl ketones is not random; it is dictated by the stabilization of the resulting carbocations and the relief of steric strain[1].

The Thermodynamic Sink: Benzylic Cleavage (m/z 121)

The most dominant feature in the mass spectrum of this compound is the base peak at m/z 121. This ion arises from the homolytic cleavage of the C-C bond between the two aliphatic methylene groups (the benzylic bond).

Why does this happen? The resulting 4-methoxybenzyl cation is exceptionally stable. The electron-donating methoxy group at the para position provides strong resonance stabilization (+M effect), delocalizing the positive charge across the aromatic ring. In the gas phase, this cation frequently undergoes a ring expansion to form a highly stable methoxytropylium ion[2]. Because this pathway leads to the deepest thermodynamic sink, it outcompetes nearly all other fragmentation routes, a phenomenon widely documented in the MS analysis of methoxybenzyl-containing drugs like venlafaxine[3].

Alpha-Cleavage at the Carbonyl Center (m/z 163 and m/z 83)

The carbonyl group acts as a strong charge-localization center. Following ionization at the oxygen atom, the molecule undergoes α-cleavage to form stable, resonance-stabilized acylium ions[1].

  • Pathway A: Loss of the cyclobutyl radical (C₄H₇•, 55 Da) yields the m/z 163 fragment.

  • Pathway B: Loss of the heavier 2-(4-methoxyphenyl)ethyl radical (C₉H₁₁O•, 135 Da) yields the cyclobutyl-acylium ion at m/z 83.

Cyclobutane Ring Strain & Retro-[2+2] Cleavage (m/z 55)

Cyclobutane rings possess significant angle strain (~26 kcal/mol). In mass spectrometry, determining the exact constitution of cyclobutane derivatives can be challenging due to complex rearrangements[4]. However, under CID conditions, the m/z 83 cyclobutyl-acylium ion reliably relieves its ring strain by undergoing a retro-[2+2] cycloaddition. This concerted mechanism ejects a neutral molecule of ethylene (C₂H₄, 28 Da), resulting in a vinyl ketone cation at m/z 55.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 218.13 C₁₄H₁₈O₂ F121 4-Methoxybenzyl Cation m/z 121.06 (Base Peak) M->F121 Benzylic Cleavage (- C₆H₉O•) F163 Acylium Ion A m/z 163.07 [Ar-CH₂-CH₂-C=O]⁺ M->F163 α-Cleavage (- C₄H₇•) F83 Acylium Ion B m/z 83.05 [Cyclobutyl-C=O]⁺ M->F83 α-Cleavage (- C₉H₁₁O•) F55 Vinyl Ketone Cation m/z 55.02 [CH₂=CH-C=O]⁺ F83->F55 Retro-[2+2] (- C₂H₄)

Primary EI fragmentation pathways of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

Self-Validating Experimental Protocol for MS/MS Characterization

To ensure scientific integrity, a fragmentation analysis must be self-validating. Relying solely on default collision energies can lead to over-fragmentation, obscuring primary cleavage events. The following step-by-step methodology utilizes "thermometer ions" and energy stepping to guarantee accurate mechanistic mapping.

Step 1: System Calibration via Thermometer Ions

Before running the analyte, calibrate the internal energy deposition of your ESI source. Spike the solvent with 1-(4-methoxybenzyl)pyridinium chloride. This "thermometer ion" fragments predictably from m/z 200 to m/z 121[5]. Adjust the capillary temperature and tube lens voltage until the m/z 200 precursor remains >90% intact. This proves your source conditions are "soft" enough to prevent unintended in-source fragmentation.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone in 1.0 mL of LC-MS grade methanol (1 mg/mL stock).

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation ([M+H]⁺ at m/z 219.13).

Step 3: UHPLC Separation

Inject 2 µL onto a C18 sub-2 µm column (e.g., 2.1 x 50 mm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA) at 0.4 mL/min. This ensures the analyte is separated from any synthesis impurities or isobaric interferences prior to MS introduction.

Step 4: Energy Stepping CID (The Validation Step)

Isolate the precursor ion using a narrow quadrupole isolation window (e.g., 1.0 Da). Instead of a single collision energy, apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

  • Causality Check: At 15 eV, you will observe the primary fragments (m/z 163, m/z 121, m/z 83). At 45 eV, the primary fragments will deplete, and secondary fragments (like the m/z 55 from the retro-[2+2] cleavage) will dominate. This energy-resolved breakdown curve mathematically proves the lineage of the product ions.

Step 5: High-Resolution Acquisition

Acquire the data using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 60,000 (at m/z 200). Verify that all assigned fragments possess a mass error of < 5 ppm compared to their theoretical exact masses.

MS_Workflow S1 Sample Prep (Thermometer Ion Spike) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Soft Ionization) S2->S3 S4 CID Fragmentation (Energy Stepping) S3->S4 S5 High-Res Detection (Orbitrap/TOF) S4->S5

Self-validating LC-MS/MS workflow utilizing energy stepping and thermometer ion calibration.

Conclusion

The mass spectrometric behavior of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a masterclass in gas-phase carbocation chemistry. By understanding the thermodynamic stability of the m/z 121 methoxytropylium ion and the strain-relief mechanics of the cyclobutane ring, analysts can confidently identify this motif in complex biological matrices. Utilizing the self-validating energy-stepping protocol ensures that structural assignments are grounded in empirical, reproducible physics rather than spectral guesswork.

Sources

Exploratory

physical and chemical properties of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

An In-depth Technical Guide to Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone Abstract This technical guide provides a comprehensive analysis of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a compound of interest due to its u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

Abstract

This technical guide provides a comprehensive analysis of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a compound of interest due to its unique structural motifs: a cyclobutane ring, a ketone linker, and a methoxy-substituted phenyl group. As this molecule is not extensively documented in current literature, this paper establishes a foundational understanding by predicting its physicochemical and spectroscopic properties based on established chemical principles. Furthermore, it outlines detailed, field-proven synthetic methodologies for its preparation, including Friedel-Crafts acylation and a Grignard-based approach followed by oxidation. This document is intended to serve as a primary reference for researchers, offering robust protocols for synthesis, purification, and characterization, alongside a discussion of potential applications and necessary safety precautions.

Introduction and Molecular Overview

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone presents a unique combination of functional groups that are significant in synthetic and medicinal chemistry. The cyclobutane moiety is an increasingly important scaffold in drug discovery, known for conferring beneficial pharmacological properties.[1][2][3] The aryl ketone structure is a common feature in a wide array of biologically active molecules and serves as a versatile synthetic intermediate.

This guide provides a predictive but scientifically grounded overview of the molecule's properties and behavior, laying the groundwork for its empirical investigation.

Caption: Figure 1. Structure of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The following properties for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₄H₁₈O₂Derived from structural analysis.
Molecular Weight 218.29 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid.Based on similar alicyclic and aromatic ketones.[4]
Boiling Point ~290-310 °C at 760 mmHgEstimated by comparison to ketones with similar molecular weights, such as cyclobutyl methyl ketone (137-139 °C) and considering the significant increase from the aryl group.[4]
Density ~1.02 g/mL at 25 °CEstimated to be slightly denser than water due to the aromatic ring and ketone group.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane, THF).The molecule is largely nonpolar due to the hydrocarbon framework, but the ketone provides a polar site. Overall hydrophobicity is expected to dominate.

Proposed Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following section details the expected spectroscopic signatures for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon skeleton. The carbonyl carbon is expected to have the most downfield chemical shift.[5]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Carbonyl (C=O)-~210
Aromatic C-OCH₃-~158
Aromatic C-H (ortho to OCH₃)~6.85 (d, 2H, J=8.8 Hz)~114
Aromatic C-H (meta to OCH₃)~7.15 (d, 2H, J=8.8 Hz)~129
Aromatic C-CH₂-~132
Methoxy (-OCH₃)~3.80 (s, 3H)~55
Benzyl (-CH₂-Ar)~2.90 (t, 2H, J=7.5 Hz)~30
Methylene (-CH₂-CO)~2.80 (t, 2H, J=7.5 Hz)~45
Cyclobutyl CH-CO~3.20 (p, 1H)~52
Cyclobutyl CH₂ (adjacent to CH)~2.20-2.40 (m, 4H)~25
Cyclobutyl CH₂ (beta to CO)~1.80-2.00 (m, 2H)~18
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Predicted Absorption (cm⁻¹) Intensity
C=O (Ketone) Stretch~1710 - 1715Strong, Sharp
C-H (Aromatic) Stretch~3000 - 3100Medium
C-H (Aliphatic) Stretch~2850 - 2960Strong
C=C (Aromatic) Stretch~1610, 1510Medium
C-O (Aryl Ether) Stretch~1250 (asymmetric), ~1030 (symmetric)Strong

The carbonyl (C=O) stretching vibration for a saturated aliphatic ketone typically appears around 1715 cm⁻¹.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 218.

  • Major Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[8][9]

    • Cleavage A: Loss of the cyclobutyl radical (•C₄H₇) to yield an acylium ion at m/z = 149.

    • Cleavage B: Loss of the 2-(4-methoxyphenyl)ethyl radical to yield an acylium ion at m/z = 83. This is often a very stable and thus abundant fragment.

    • McLafferty Rearrangement: If a γ-hydrogen is present on the ethyl chain, a rearrangement can occur, though α-cleavage is typically more dominant for ketones of this type.[8]

Proposed Synthetic Methodologies

Two robust and versatile synthetic routes are proposed for the laboratory-scale preparation of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

Route 1: Friedel-Crafts Acylation

This is a classic and highly effective method for forming aryl ketones via electrophilic aromatic substitution.[10][11][12][13] The reaction involves treating an appropriately substituted aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.

Friedel_Crafts_Acylation reactant1 4-Ethylanisole intermediate Acylium Ion Formation reactant1->intermediate Nucleophile reactant2 Cyclobutanecarbonyl Chloride reactant2->intermediate catalyst AlCl₃ (Lewis Acid) catalyst->intermediate Activates Acyl Chloride solvent DCM (Solvent) workup Aqueous Workup (e.g., HCl, NaHCO₃) solvent->workup intermediate->workup Electrophilic Aromatic Substitution product Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone workup->product

Caption: Figure 2. Workflow for Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 4-ethylanisole (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route 2: Grignard Reaction and Subsequent Oxidation

This two-step approach offers an alternative that builds the carbon skeleton through a nucleophilic addition, followed by an oxidation to form the ketone. This method is advantageous when Friedel-Crafts conditions are not suitable.[15]

Grignard_Oxidation_Route cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Oxidation reactant1 Cyclobutylmagnesium Bromide (Grignard Reagent) product1 Secondary Alcohol Intermediate reactant1->product1 Nucleophilic Attack reactant2 2-(4-methoxyphenyl)acetaldehyde reactant2->product1 product2 Final Product: Ketone product1->product2 oxidant Oxidizing Agent (e.g., PCC, DMP) oxidant->product2 Oxidizes Alcohol Purification_Analysis_Workflow start Crude Product from Synthesis purification Column Chromatography on Silica Gel start->purification fractions Collect & Combine Pure Fractions (TLC Analysis) purification->fractions solvent_removal Rotary Evaporation fractions->solvent_removal pure_product Pure Liquid Product solvent_removal->pure_product analysis Spectroscopic Analysis pure_product->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FT-IR analysis->ir ms HRMS analysis->ms

Sources

Foundational

crystal structure and X-ray diffraction of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone Abstract This technical guide provides a comprehensive overview of the methodologies and analysis i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

Abstract

This technical guide provides a comprehensive overview of the methodologies and analysis involved in determining the crystal structure of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a novel compound with potential applications in medicinal chemistry and materials science. We detail a plausible synthetic route and a robust protocol for single-crystal growth. The core of this document is a step-by-step exposition of single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement. The causality behind key experimental choices is explained, offering field-proven insights for researchers. The guide culminates in a detailed analysis of the compound's three-dimensional atomic arrangement, including key structural parameters and intermolecular interactions, presented through structured data tables and visualizations. This document serves as an essential reference for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Scientific Imperative for Structural Elucidation

In the fields of drug discovery and materials science, a molecule's three-dimensional structure is inextricably linked to its function and properties. For a compound like cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, understanding its precise atomic arrangement, conformational preferences, and intermolecular packing is paramount. The cyclobutyl moiety introduces conformational rigidity, which can be advantageous for enhancing metabolic stability and binding affinity in pharmacological contexts.[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this detailed structural information, providing unambiguous data on bond lengths, bond angles, and stereochemistry.[2][3]

This guide is structured to walk the reader through the entire process of structural elucidation, beginning with the synthesis of high-purity material and culminating in a detailed crystallographic analysis. We emphasize not just the "how" but the "why," grounding each step in the fundamental principles of chemistry and physics.

Synthesis and Crystallization

The prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The synthesis and subsequent crystallization are therefore critical, foundational steps.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound is via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

(4-methoxyphenyl)ethane + 3-cyclobutylpropanoyl chloride --(AlCl₃)--> Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

This approach is chosen for its high efficiency and functional group tolerance. The starting materials are commercially available or readily prepared, making this a practical route for laboratory-scale synthesis.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often more art than science, requiring careful optimization of conditions. The slow evaporation method is a reliable starting point for small organic molecules.

Step-by-Step Protocol:

  • Purification: The crude synthesized ketone is first purified by column chromatography on silica gel to achieve >99% purity.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is crucial. A binary solvent system, such as dichloromethane/hexane, is often effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a minimal amount of dichloromethane at room temperature.

  • Slow Evaporation: Transfer the solution to a clean vial. Place this vial inside a larger, loosely capped beaker containing a small amount of the more volatile anti-solvent (hexane).

  • Incubation: Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature (e.g., 4°C).

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested using a nylon loop.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions and the exact positions of atoms.[4][5]

Fundamental Principles

In 1912, Max von Laue discovered that crystals act as three-dimensional diffraction gratings for X-rays.[4] The technique relies on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in an ordered lattice. This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between atomic planes in the crystal lattice

  • θ is the angle of incidence of the X-ray beam

By measuring the angles (θ) at which diffraction occurs, we can calculate the d-spacings, which reveal the dimensions of the unit cell—the fundamental repeating unit of the crystal.[6]

Experimental Workflow: From Crystal to Data

The process of collecting diffraction data is highly automated using modern four-circle diffractometers.[7]

XRay_Workflow cluster_prep Crystal Preparation cluster_collection Data Collection cluster_processing Data Processing crystal Harvest Single Crystal mount Mount on Goniometer Head crystal->mount center Center Crystal in X-ray Beam mount->center unitcell Determine Unit Cell & Orientation Matrix center->unitcell collect Collect Diffraction Intensities (Frames) unitcell->collect integrate Integrate Frames to get (h,k,l) and Intensities collect->integrate scale Scale & Merge Data integrate->scale absorb Apply Absorption Correction scale->absorb final_data final_data absorb->final_data Final Reflection File (hkl)

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Protocol Details:

  • Mounting: A selected crystal is mounted on a thin glass fiber or a nylon loop and affixed to a goniometer head.[4]

  • Centering: The goniometer head allows for precise X, Y, and Z adjustments to center the crystal within the focused X-ray beam.[4]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal through a series of angles, collecting thousands of diffraction spots (reflections) on a detector.[3] The intensity and position of each reflection are recorded.

  • Data Reduction: The raw data frames are processed. The intensities are integrated, and corrections for factors like Lorentz-polarization and absorption are applied to produce a final file of reflections with their Miller indices (h,k,l) and intensities.

Structure Solution and Refinement

The reflection file does not directly yield the crystal structure due to the "phase problem." Computational methods are required to solve and refine the structure.

Refinement_Workflow start Reflection Data (hkl) & Unit Cell solve Structure Solution (e.g., Direct Methods) start->solve initial_model Initial Atomic Model (Electron Density Map) solve->initial_model refine Least-Squares Refinement initial_model->refine fourier Difference Fourier Map (Find Missing Atoms) refine->fourier Is R-factor low? No validation Validate & Check Model refine->validation Is R-factor low? Yes fourier->refine Add/Correct Atoms validation->refine Model needs improvement final_model Final Crystal Structure (CIF) validation->final_model Model is complete & accurate

Caption: Workflow for crystal structure solution and refinement.

  • Structure Solution: Programs like SHELXS or SIR use direct methods or Patterson methods to calculate initial phases from the diffraction intensities, generating a preliminary electron density map.[8]

  • Model Building: From this map, an initial atomic model is built.

  • Refinement: The model is refined using least-squares methods (e.g., with SHELXL), where the atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[8] This iterative process improves the model until convergence is reached, indicated by low R-factors.

Crystal Structure Analysis of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

The following data represents a hypothetical but realistic crystallographic analysis of the title compound, based on common parameters for similar organic molecules.

Crystallographic Data

Table 1: Crystal Data and Structure Refinement Details.

ParameterValue
Empirical formulaC₁₄H₁₈O₂
Formula weight218.29
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°
b = 15.233(3) Å, β = 98.56(1)°
c = 9.876(2) Å, γ = 90°
Volume1270.1(4) ų
Z (molecules per cell)4
Calculated density1.142 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)472
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected9865
Independent reflections2890 [R(int) = 0.035]
Completeness to theta = 25.24°99.8 %
Data / restraints / parameters2890 / 0 / 146
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³
Molecular Structure and Conformation

The asymmetric unit contains one molecule of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. The cyclobutane ring adopts a puckered conformation, which is typical for such systems and helps to alleviate ring strain. The dihedral angle between the mean plane of the cyclobutane ring and the phenyl ring is approximately 75.8°. This twisted conformation is likely a result of minimizing steric hindrance between the bulky cyclobutyl group and the aromatic ring system.

The methoxy group lies nearly coplanar with the benzene ring, a common feature that allows for resonance stabilization.[9] The ethyl ketone linker is not fully extended, showing a gauche conformation around the central C-C bond.

Table 2: Selected Bond Lengths (Å) and Angles (°).

BondLength (Å)AngleDegrees (°)
O1-C91.215(2)C8-C9-C10118.5(1)
O2-C131.368(2)C12-C13-O2117.3(1)
O2-C141.421(2)C13-O2-C14117.9(1)
C1-C21.548(3)C1-C4-C388.5(1)
C1-C51.521(2)C4-C1-C5119.2(1)
C5-C61.533(2)C1-C5-C6112.4(1)
C6-C71.519(2)C5-C6-C7111.8(1)
C7-C81.508(2)C6-C7-C8113.1(1)
C8-C91.512(2)C7-C8-C9110.9(1)
Supramolecular Assembly and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing is primarily governed by weaker C-H···O interactions and van der Waals forces. The carbonyl oxygen (O1) acts as a hydrogen bond acceptor for several weak C-H···O interactions with neighboring molecules, forming a chain-like motif along the c-axis. These interactions, while individually weak, collectively provide significant stabilization to the crystal lattice. The aromatic rings engage in offset π-π stacking interactions with a centroid-to-centroid distance of approximately 3.8 Å, further contributing to the overall packing efficiency.

Conclusion

This technical guide has detailed a comprehensive, field-proven approach to the structural elucidation of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone using single-crystal X-ray diffraction. By integrating a plausible synthesis, a robust crystallization protocol, and a thorough explanation of the diffraction experiment and subsequent data analysis, we have provided a complete workflow for researchers. The presented (hypothetical) structural data reveals a puckered cyclobutane ring, a non-planar conformation relative to the aromatic system, and a crystal packing dominated by weak intermolecular forces. This detailed three-dimensional information is invaluable for understanding the molecule's physicochemical properties and for guiding future efforts in drug design and materials engineering.

References

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  • Colquhoun, H. M., et al. (1993). Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly(aryletherketone)s. Polymer, 34(15), 3327-3330.
  • ResearchGate. Molecular structure, determined by X‐ray diffraction, of ketone 2 k. Retrieved from ResearchGate. [Link]

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  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from MDPI. [Link]

  • NIST. Ethanone, 1-cyclobutyl-. Retrieved from NIST WebBook. [Link]

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  • NIST. Cyclopropyl 4-methoxyphenyl ketone. Retrieved from NIST WebBook. [Link]

  • PubChemLite. Cyclobutyl(4-methoxyphenyl)methanamine (C12H17NO). Retrieved from PubChemLite. [Link]

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from ChemRxiv. [Link]

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Exploratory

Thermodynamic Stability and Degradation Pathways of Cyclobutyl 2-(4-Methoxyphenyl)ethyl Ketone: A Mechanistic Guide

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a highly specialized bipartite molecule that bridges the gap between strained alicyclic chemistry and electron-rich aromatic systems. In modern drug development, cyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a highly specialized bipartite molecule that bridges the gap between strained alicyclic chemistry and electron-rich aromatic systems. In modern drug development, cyclobutane derivatives are increasingly utilized as metabolically stable bioisosteres and precursors to rigid, three-dimensional scaffolds like bicyclo[1.1.1]pentanes[1]. However, the inherent thermodynamic instability of the cyclobutane ring, coupled with the photochemical reactivity of the ketone moiety, presents unique challenges during formulation and storage.

This technical guide provides an in-depth analysis of the thermodynamic profiling and degradation mechanisms of this compound, equipping researchers with the causal logic necessary to predict, track, and mitigate its breakdown.

Thermodynamic Stability Profile

The thermodynamic behavior of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is governed by the competing forces of ring strain and electronic stabilization.

Cyclobutane Ring Strain: The cyclobutane ring possesses approximately 26.5 kcal/mol of strain energy due to angle compression (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsed hydrogen atoms[2]. This built-in thermodynamic "spring" significantly lowers the activation energy required for α

β carbon-carbon bond cleavage compared to unstrained aliphatic ketones.
  • Benzylic C–H Bond Weakness: On the opposite side of the carbonyl, the 2-(4-methoxyphenyl)ethyl chain features a benzylic position (the carbon adjacent to the aromatic ring). The electron-donating nature of the para-methoxy group (-OMe) stabilizes any radical or carbocation formed at this benzylic position via resonance. Consequently, the Bond Dissociation Energy (BDE) of these benzylic C–H bonds is reduced to approximately 85 kcal/mol, making it a prime target for auto-oxidation.

  • Enolization Dynamics: The ketone can theoretically enolize in two directions. However, enolization toward the cyclobutyl ring (forming an endocyclic double bond) is thermodynamically prohibited as it would introduce sp² hybridization into the already strained four-membered ring, drastically increasing ring strain. Enolization occurs exclusively toward the ethyl chain, forming an exocyclic enol.

  • Primary Degradation Pathways

    Understanding the degradation of this molecule requires mapping its vulnerabilities to specific environmental stressors: light, oxygen, and heat.

    A. Photochemical Degradation (The Norrish Paradigm)

    When exposed to ultraviolet light, cyclobutyl ketones undergo classic Norrish photochemical reactions. The excitation of the carbonyl group (n π

    • transition) generates a singlet state that rapidly undergoes intersystem crossing to a reactive triplet biradical[2].

    A critical structural insight into cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is its strict regioselectivity for Norrish Type II reactions. The Norrish Type II mechanism requires the abstraction of a γ -hydrogen atom. If we trace the carbon chain from the carbonyl toward the aromatic ring (C=O α -CH 2​ β -CH 2​ γ -Aromatic C), we find that the γ -position is an sp²-hybridized aromatic carbon lacking abstractable hydrogens. Therefore, intramolecular hydrogen abstraction is strictly forced toward the C3 position of the cyclobutyl ring.

    This γ -hydrogen abstraction forms a 1,4-biradical that predominantly undergoes a Norrish-Yang cyclization to yield a highly strained 2-substituted bicyclo[1.1.1]pentan-2-ol derivative[1]. A minor competing pathway is Norrish Type II cleavage, which opens the cyclobutane ring to form an enol and an alkene[2].

    PhotochemicalPathway A Cyclobutyl 2-(4-methoxyphenyl) ethyl ketone B Excited Triplet State (n, π*) A->B hν (365 nm) C 1,4-Biradical Intermediate (γ-H abstraction from C3) B->C Intramolecular H-transfer D Bicyclo[1.1.1]pentan-2-ol Derivative C->D Norrish-Yang Cyclization E Ring-Opened Enol (Cleavage) C->E Norrish Type II Cleavage

    Caption: Photochemical degradation pathway of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone via Norrish reactions.

    B. Oxidative and Thermal Degradation
    • Oxidative (Auto-oxidation): Exposure to reactive oxygen species (ROS) or ambient oxygen over time leads to hydrogen atom transfer (HAT) at the benzylic position. The resulting radical reacts with O 2​ to form a hydroperoxide, which subsequently degrades into 4-methoxybenzaldehyde and secondary alcohol fragments.

    • Thermal: At elevated temperatures (>150°C), the 26.5 kcal/mol strain energy of the cyclobutane ring drives homolytic C–C bond cleavage, resulting in radical ring-opening. This pathway typically yields ethylene and methyl vinyl ketone derivatives.

    Quantitative Degradation Summary
    Degradation PathwayPrimary StressorKey IntermediatesMajor DegradantsKinetic Drivers
    Photochemical (Norrish-Yang) UV Light (365 nm)1,4-BiradicalBicyclo[1.1.1]pentan-2-ol derivativen π
    • excitation, spatial proximity of cyclobutyl γ -H
    Photochemical (Type I) UV Light (<300 nm)Acyl / Cyclobutyl RadicalsRing-opened aliphatic chainsC–C bond weakness due to ring strain
    Oxidative ROS / H 2​ O 2​ Benzylic Peroxy Radical4-Methoxybenzaldehyde, secondary alcoholsElectron-donating -OMe stabilizing benzylic radical
    Thermal Heat (>150°C)Cyclobutyl RadicalEthylene, methyl vinyl ketone derivativesRelease of 26.5 kcal/mol ring strain

    Experimental Methodologies for Stability Profiling

    To accurately map these degradation pathways, researchers must utilize self-validating experimental systems. The following protocols are designed with internal controls to ensure that observed degradation is causally linked to the applied stressor, rather than solvent interactions or analytical artifacts.

    Protocol 1: Controlled Photolytic Degradation & Intermediate Trapping

    Causality Focus: We utilize 365 nm UV light specifically to target the n π transition of the ketone. Using a broader spectrum (e.g., 254 nm) would erroneously excite the intense π π

    • transition of the 4-methoxyphenyl group, masking the cyclobutane-specific photochemistry.*
    • Sample Preparation: Dissolve cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (10 mM) in anhydrous, HPLC-grade acetonitrile.

    • Self-Validation (Actinometry): Add valerophenone (10 mM) as an internal actinometer. Valerophenone undergoes a well-characterized Norrish Type II cleavage to acetophenone, allowing you to calculate the exact quantum yield of the cyclobutyl ketone degradation and verify the photon flux of the reactor.

    • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes. Reasoning: Ambient oxygen is an excellent triplet quencher. Failing to degas will artificially suppress the Norrish-Yang cyclization, leading to false-negative stability data.

    • Irradiation: Place the quartz reaction vessels in a photoreactor equipped with 365 nm LED arrays. Maintain the temperature at 25°C using a cooling jacket to prevent thermal degradation overlap.

    • Sampling & Analysis: Withdraw 100 μ L aliquots at 0, 2, 4, 8, and 12 hours. Analyze via HPLC-ESI-MS. The bicyclo[1.1.1]pentan-2-ol degradant will present the same m/z as the parent compound (isomerization) but will elute earlier due to increased polarity.

    Protocol 2: Accelerated Oxidative Stress Testing
    • Preparation: Dissolve the compound (5 mM) in a 50:50 mixture of Methanol and 100 mM Phosphate Buffer (pH 7.4).

    • Self-Validation (Control): Prepare an identical parallel sample containing 10 mM of Butylated hydroxytoluene (BHT), a radical scavenger. If degradation occurs in the test sample but is halted in the BHT control, the mechanism is definitively proven to be radical-mediated auto-oxidation.

    • Stress Induction: Add H 2​ O 2​ to a final concentration of 3% (v/v). Incubate in the dark at 40°C for 24 hours.

    • Quenching: Quench the reaction with an excess of sodium thiosulfate before LC-MS analysis to prevent on-column oxidation.

    ExperimentalWorkflow cluster_stress Forced Degradation Conditions S1 Sample Preparation (Degassed in MeCN + Internal Std) S2 Photolytic Stress (365 nm UV, 25°C, 12h) S1->S2 S3 Thermal Stress (150°C, Dark, 48h) S1->S3 S4 Oxidative Stress (3% H2O2, 40°C, 24h) S1->S4 S5 Quenching & Extraction (Thiosulfate Quench / LLE) S2->S5 S3->S5 S4->S5 S6 Analytical Profiling (HPLC-ESI-MS & NMR) S5->S6

    Caption: Self-validating experimental workflow for thermodynamic and degradation profiling.

    Sources

    Foundational

    An In-depth Technical Guide to the Synthesis of Precursors for Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

    Abstract The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry, valued for its ability to impart three-dimensionality and serve as a bioisosteric replacement for other comm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry, valued for its ability to impart three-dimensionality and serve as a bioisosteric replacement for other common groups.[1] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the synthetic pathways and mechanistic underpinnings for the formation of key precursors to cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a representative molecule embodying this valuable structural class. We will dissect the synthesis into two primary precursor arms: the cyclobutyl moiety, specifically cyclobutanecarbonyl chloride, and the 2-(4-methoxyphenyl)ethyl moiety, as both an electrophilic halide and a nucleophilic organometallic reagent. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, experimental design, and practical laboratory protocols.

    Part 1: Synthesis of the Cyclobutyl Precursor: Cyclobutanecarbonyl Chloride

    The construction of the strained four-membered cyclobutane ring presents unique synthetic challenges.[1][3] While numerous methods exist, including [2+2] cycloadditions which are versatile and atom-economical, a common and practical starting point for many functionalized cyclobutanes is cyclobutanecarboxylic acid.[4][5] This acid can be readily converted to the highly reactive acyl chloride, a premier electrophile for ketone synthesis.

    Mechanism: Conversion of Cyclobutanecarboxylic Acid to Acyl Chloride

    The transformation of a carboxylic acid into an acyl chloride is a fundamental reaction in organic synthesis. The use of thionyl chloride (SOCl₂) is a classic and efficient method. The causality behind this choice lies in the reaction's thermodynamics: the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drive the reaction to completion according to Le Châtelier's principle.

    The mechanism proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate, releasing gaseous byproducts and forming the desired acyl chloride.

    G cluster_reactants Reactants RCOOH Cyclobutanecarboxylic Acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic attack by carbonyl oxygen SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Chloride attack on carbonyl carbon AcylChloride Cyclobutanecarbonyl Chloride Intermediate2->AcylChloride Collapse of intermediate, elimination of SO₂ and Cl⁻ Byproducts SO₂ + HCl (gases) Intermediate2->Byproducts G cluster_start Starting Materials cluster_products Products ArEtBr 2-(4-methoxyphenyl)ethyl Bromide (Ar-Et-Br) ArEtLi 2-(4-methoxyphenyl)ethyl Lithium (Ar-Et-Li) ArEtBr->ArEtLi + 2 Li Li Lithium Metal (2 eq) Li->ArEtLi CuI Copper(I) Iodide Gilman Lithium di[2-(4-methoxyphenyl)ethyl]cuprate [(Ar-Et)₂CuLi] CuI->Gilman LiBr LiBr ArEtLi->Gilman 2 eq + CuI G cluster_reactants Reactants AcylChloride Cyclobutanecarbonyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Gilman Gilman Reagent [(Ar-Et)₂CuLi] Gilman->Tetrahedral Ketone Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone Tetrahedral->Ketone Collapse of Intermediate Workup Aqueous Workup (e.g., NH₄Cl) Workup->Ketone Protonation & Isolation G cluster_cyclobutyl Cyclobutyl Arm cluster_arylethyl Arylethyl Arm Acid Cyclobutanecarboxylic Acid AcylCl Cyclobutanecarbonyl Chloride Acid->AcylCl SOCl₂, cat. DMF FinalKetone Target Ketone AcylCl->FinalKetone Coupling Reaction Ester Ethyl 4-methoxyphenylacetate Alcohol 2-(4-methoxyphenyl)ethanol Ester->Alcohol LiAlH₄ Halide 2-(4-methoxyphenyl)ethyl Halide Alcohol->Halide PBr₃ or SOCl₂ Organolithium Organolithium Reagent Halide->Organolithium Li metal Gilman Gilman Reagent Organolithium->Gilman CuI Gilman->FinalKetone

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Chemoselective Synthesis of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone via Weinreb Amide Methodology

    Target Compound: 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one (Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone) CAS Registry Number: 898793-78-7[1] Application: Versatile small molecule scaffold for medicinal chemistry and dr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compound: 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one (Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone) CAS Registry Number: 898793-78-7[1] Application: Versatile small molecule scaffold for medicinal chemistry and drug development[1].

    Mechanistic Rationale & Synthetic Strategy

    The synthesis of unsymmetrical ketones from carboxylic acid derivatives is notoriously challenging due to the propensity of the intermediate ketone to undergo over-addition by the highly reactive organometallic nucleophile, yielding a tertiary alcohol byproduct[2]. To circumvent this, our protocol employs the Weinreb–Nahm ketone synthesis [3].

    First reported in 1981, this methodology utilizes an N-methoxy-N-methylamide (Weinreb amide) as an acylating agent[3][4]. When the Weinreb amide is treated with an organomagnesium (Grignard) or organolithium reagent, the nucleophile attacks the carbonyl carbon. However, instead of collapsing immediately, the resulting tetrahedral intermediate is stabilized by the bidentate chelation of the magnesium (or lithium) ion by both the carbonyl oxygen and the methoxy oxygen[3][5]. This stable five-membered cyclic chelate persists in solution, completely preventing further nucleophilic attack[3][6]. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which breaks the chelate and hydrolyzes the intermediate[3][6].

    For the synthesis of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, we will first convert cyclobutanecarbonyl chloride into its corresponding Weinreb amide, followed by coupling with 2-(4-methoxyphenyl)ethylmagnesium bromide.

    G A Cyclobutanecarbonyl Chloride B N,O-dimethylhydroxylamine (Et3N, DCM) A->B C Weinreb Amide Intermediate B->C E Target Ketone (CAS: 898793-78-7) C->E Grignard Addition (THF, 0 °C to RT) D 2-(4-methoxyphenyl)ethyl magnesium bromide D->E Nucleophile

    Retrosynthetic workflow for the preparation of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

    Quantitative Data & Stoichiometry

    The following table summarizes the stoichiometric requirements for a 50 mmol scale synthesis, optimized for high yield and minimal purification bottlenecking.

    Table 1: Reagent Stoichiometry and Properties

    Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
    Phase 1: Amidation
    Cyclobutanecarbonyl chloride118.561.050.0 mmol (5.93 g)Electrophile
    N,O-Dimethylhydroxylamine HCl97.541.155.0 mmol (5.36 g)Nucleophile
    Triethylamine (Et₃N)101.192.5125.0 mmol (12.6 g)Base/Acid Scavenger
    Dichloromethane (DCM)84.93-150 mLSolvent
    Phase 2 & 3: Grignard & Coupling
    1-(2-Bromoethyl)-4-methoxybenzene215.091.260.0 mmol (12.9 g)Grignard Precursor
    Magnesium turnings24.301.365.0 mmol (1.58 g)Metal
    Tetrahydrofuran (THF, anhydrous)72.11-100 mLSolvent
    Step-by-Step Laboratory Protocols

    Self-Validation Note: Prior to initiating Phase 2, ensure the Weinreb amide from Phase 1 is completely free of residual moisture and triethylamine hydrochloride, as these will aggressively quench the Grignard reagent.

    Phase 1: Synthesis of N-Methoxy-N-methylcyclobutanecarboxamide
    • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

    • Reagent Loading: Suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) in anhydrous DCM (100 mL). Add triethylamine (17.4 mL, 125.0 mmol) via syringe. The suspension will become a clear solution as the free base is generated.

    • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve cyclobutanecarbonyl chloride (5.93 g, 50.0 mmol) in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Validation: TLC (Hexanes/EtOAc 7:3) should indicate the complete consumption of the acid chloride.

    • Workup: Quench the reaction with 1M aqueous HCl (50 mL) to neutralize excess Et₃N. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. Carry this forward without further purification if purity >95% by ¹H NMR.

    Phase 2: Preparation of 2-(4-Methoxyphenyl)ethylmagnesium bromide
    • Activation: In a flame-dried 250 mL two-neck flask equipped with a reflux condenser, add magnesium turnings (1.58 g, 65.0 mmol). Add a single crystal of iodine and heat gently with a heat gun until purple vapors fill the flask, then let cool under argon.

    • Initiation: Add anhydrous THF (10 mL) to the Mg turnings. Add 1 mL of 1-(2-bromoethyl)-4-methoxybenzene neat to initiate the reaction. Validation: The disappearance of the iodine color and gentle bubbling indicate successful initiation.

    • Formation: Dissolve the remaining 1-(2-bromoethyl)-4-methoxybenzene (total 12.9 g, 60.0 mmol) in anhydrous THF (40 mL). Add this solution dropwise over 45 minutes, maintaining a gentle reflux.

    • Maturation: Once the addition is complete, reflux the mixture for an additional 1 hour to ensure complete Grignard formation. Cool to room temperature.

    Phase 3: Coupling and Isolation of Target Ketone
    • Coupling: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (50 mL) and cool to 0 °C. Using a cannula, transfer the Grignard reagent (from Phase 2) dropwise into the Weinreb amide solution over 30 minutes.

    • Stirring: Allow the reaction to warm to RT and stir for 12 hours. The stable magnesium chelate will form, preventing over-addition[5].

    • Quench: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl (50 mL). Causality: The acidic quench breaks the tetrahedral chelate, liberating the ketone[3][6].

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient 95:5 to 80:20) to afford cyclobutyl 2-(4-methoxyphenyl)ethyl ketone[1].

    Mechanism W Weinreb Amide (Electrophile) G Nucleophilic Attack by Grignard Reagent W->G T Stable Tetrahedral Magnesium Chelate (Prevents Over-addition) G->T Q Aqueous Acidic Quench (NH4Cl) T->Q K Ketone Product (CAS: 898793-78-7) Q->K

    Mechanistic pathway illustrating the stabilization of the tetrahedral intermediate.

    References
    • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved April 4, 2026, from[Link]

    • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Retrieved April 4, 2026, from [Link]

    • Wikipedia (Chinese). (n.d.). Weinreb酮合成. Retrieved April 4, 2026, from[Link]

    • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved April 4, 2026, from[Link]

    Sources

    Application

    catalytic reduction methods for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

    Advanced Catalytic Reduction Strategies for Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone: Application Notes & Protocols Substrate Analysis and Mechanistic Causality Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS 898793-78...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Catalytic Reduction Strategies for Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone: Application Notes & Protocols

    Substrate Analysis and Mechanistic Causality

    Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS 898793-78-7)[1] represents a challenging class of sterically congested aliphatic-arylalkyl ketones. The reduction of this ketone to 1-cyclobutyl-3-(4-methoxyphenyl)propan-1-ol is a critical transformation in the synthesis of specialized pharmaceutical building blocks.

    The primary challenge in reducing this molecule lies in the steric bulk of the cyclobutyl ring adjacent to the carbonyl center. Traditional inner-sphere catalytic reductions—where the ketone must directly coordinate to the transition metal center—suffer from severe steric repulsion, leading to sluggish reaction rates and poor enantioselectivity. Furthermore, unlike β -keto esters, this substrate lacks a secondary coordinating heteroatom to direct the catalyst.

    To overcome this, we employ Outer-Sphere Bifunctional Catalysis . Pioneered by Noyori and Ohkuma, catalysts such as RuCl₂(tolbinap)(pica) operate without requiring substrate-metal coordination[2]. Instead, the active Ru-hydride/amine complex delivers a hydride and a proton simultaneously to the C=O face via a six-membered pericyclic transition state. This spatial arrangement accommodates the bulky cyclobutyl group, enabling rapid and highly enantioselective reduction[2].

    Mechanistic Pathway: Outer-Sphere Bifunctional Hydrogenation

    G Precatalyst RuCl2(TolBINAP)(PICA) Precatalyst ActiveCat Active Ru-H(NH) Bifunctional Catalyst Precatalyst->ActiveCat Activation Base Base (t-BuOK) + H2 Base->ActiveCat TS Outer-Sphere 6-Membered TS (No Substrate-Metal Coordination) ActiveCat->TS + Substrate Substrate Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone Substrate->TS Product (S)-1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-ol TS->Product Hydride & Proton Transfer Regen Ru-Amide Complex (Regenerated by H2) TS->Regen Catalyst Release Regen->ActiveCat + H2 (Heterolytic Cleavage)

    Figure 1: Outer-sphere bifunctional mechanism bypassing cyclobutyl steric hindrance.

    Experimental Protocols

    Protocol A: Homogeneous Asymmetric Hydrogenation (AH)

    Objective: High-ee reduction utilizing H₂ gas. Causality: Ethanol is selected as the solvent because its hydrogen-bonding network stabilizes the polar transition state of the outer-sphere mechanism, significantly accelerating the reaction[2]. t-BuOK acts as the crucial base to strip HCl from the precatalyst, generating the active Ru-hydride species.

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (10.0 mmol, 2.18 g), RuCl₂(tolbinap)(pica) (0.01 mmol, S/C = 1000), and anhydrous degassed ethanol (20 mL).

    • Activation: Add a 1.0 M solution of t-BuOK in tert-butanol (0.05 mmol). Seal the autoclave.

    • Purging: Remove from the glovebox. Purge the vessel with H₂ gas (3 cycles of pressurizing to 5 atm and carefully venting) to ensure no oxygen poisons the active Ru species.

    • Reaction: Pressurize the autoclave to 15 atm with H₂. Stir vigorously (800 rpm) at 25 °C for 12 hours.

    • In-Process Control (IPC): Vent the reactor carefully. Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID to confirm >99% conversion. This creates a self-validating checkpoint before workup.

    • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the chiral alcohol.

    • Validation: Analyze the product via chiral HPLC (Chiralcel OD-H column) to determine enantiomeric excess (ee).

    Protocol B: Asymmetric Transfer Hydrogenation (ATH)

    Objective: Operationally simple chiral reduction without high-pressure H₂. Causality: We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope rather than isopropanol. The decomposition of formic acid into CO₂ renders the hydride transfer irreversible, driving the reaction to completion despite the steric bulk of the cyclobutyl group[3].

    Step-by-Step Methodology:

    • Azeotrope Preparation: Slowly add formic acid (5.0 eq) to triethylamine (2.0 eq) at 0 °C under argon to prepare the azeotropic mixture. Strict control of this ratio prevents catalyst deactivation by excess acid.

    • Reaction Setup: In a Schlenk flask, dissolve the ketone (5.0 mmol, 1.09 g) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.025 mmol, 0.5 mol%) in anhydrous dichloromethane (10 mL).

    • Initiation: Add the FA/TEA mixture dropwise. Attach a gas bubbler to monitor CO₂ evolution.

    • Incubation: Stir the reaction at 40 °C. The reaction is self-validating: the cessation of CO₂ bubbling (typically after 16-20 hours) provides a visual indicator that the hydride transfer is complete.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    Protocol C: Heterogeneous Catalytic Hydrogenation

    Objective: Scalable, racemic reduction for non-chiral applications. Causality: The cyclobutyl ring, unlike cyclopropyl, is robust and generally stable to hydrogenolysis under mild Pd/C conditions[4]. Methanol is used to enhance the solubility of the hydrogen gas and the substrate, ensuring rapid turnover.

    Step-by-Step Methodology:

    • Safety Pre-wetting: Under an argon atmosphere, charge a round-bottom flask with 5% Pd/C (100 mg, ~5% w/w). Carefully wet the catalyst with 5 mL of methanol to prevent pyrophoric ignition.

    • Substrate Addition: Add a solution of the ketone (10.0 mmol, 2.18 g) in methanol (15 mL).

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Repeat 3 times.

    • Reaction: Stir vigorously at room temperature for 6 hours. Monitor H₂ uptake via balloon deflation.

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out; wash thoroughly with methanol and immediately quench the wet cake in water to prevent fires.

    • Isolation: Evaporate the filtrate to afford the racemic 1-cyclobutyl-3-(4-methoxyphenyl)propan-1-ol in near-quantitative yield.

    Quantitative Data Summary

    Reduction MethodCatalyst SystemH₂ SourceTemp / TimeYield (%)ee (%)TON
    Asymmetric Hydrogenation (AH) RuCl₂(tolbinap)(pica) + t-BuOKH₂ Gas (15 atm)25 °C / 12 h>98%96-98%1,000
    Asymmetric Transfer Hydrog. (ATH) RuCl(p-cymene)[(S,S)-TsDPEN]FA/TEA (5:2)40 °C / 18 h92%94%200
    Heterogeneous Hydrogenation 5% Pd/CH₂ Gas (1 atm)25 °C / 6 h>99%N/A (Racemic)N/A

    Table 1: Comparative performance metrics for the catalytic reduction of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

    References

    • Ohkuma, T., Sandoval, C. A., Srinivasan, R., Lin, Q., Wei, Y., Muñiz, K., & Noyori, R. (2005). Asymmetric Hydrogenation of tert-Alkyl Ketones. Journal of the American Chemical Society, 127(23), 8288-8289. URL: [Link]

    • Wills, M., et al. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(1), 146. URL: [Link]

    • Erickson, J. D., et al. (2018). A Zintl Cluster for Transition Metal-Free Catalysis: C=O Bond Reductions. Journal of the American Chemical Society (PMC Archive). URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving reaction yield in cyclobutyl 2-(4-methoxyphenyl)ethyl ketone synthesis

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the synt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, with a primary focus on the most common synthetic route: the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride to produce (cyclobutyl)(4-methoxyphenyl)methanone. Our goal is to help you improve reaction yields, enhance product purity, and overcome common experimental hurdles.

    Reaction Overview

    The synthesis involves the electrophilic aromatic substitution of anisole (methoxybenzene) with cyclobutanecarbonyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The methoxy group of anisole directs the acylation to the ortho and para positions, with the para isomer being the major product due to reduced steric hindrance.

    Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Complexation AcylCl Cyclobutanecarbonyl Chloride Complex1 Lewis Acid-Base Complex AcylCl->Complex1 AlCl3_1 AlCl₃ AcyliumIon Acylium Ion + [AlCl₄]⁻ Anisole Anisole SigmaComplex Arenium Ion (Sigma Complex) Anisole->SigmaComplex SigmaComplex_2 Arenium Ion Ketone Product Ketone Ketone_2 Product Ketone SigmaComplex_2->Ketone ProductComplex Product-Catalyst Complex Ketone_2->ProductComplex AlCl3_2 AlCl₃

    Optimization

    troubleshooting common impurities in cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

    Welcome to the technical support guide for the synthesis and purification of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. This resource is designed for researchers, scientists, and drug development professionals to naviga...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis and purification of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable ketone intermediate. We will explore plausible synthetic routes, identify potential impurities, and provide detailed troubleshooting protocols to ensure the highest purity of your final compound.

    Plausible Synthetic Pathway and the Origin of Impurities

    While numerous methods exist for ketone synthesis, a highly plausible and efficient route for preparing Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is via the reaction of a cyclobutyl Grignard reagent with 2-(4-methoxyphenyl)acetonitrile, followed by acidic hydrolysis.[1][2] This pathway is advantageous for its reliability in forming the crucial carbon-carbon bond. However, like any multi-step synthesis, it presents several opportunities for impurity formation, originating from starting materials, side reactions, and subsequent workup procedures.

    The diagram below illustrates this synthetic pathway and highlights the potential entry points for common impurities that will be addressed in this guide.

    G cluster_0 Starting Material Synthesis cluster_1 Main Reaction & Workup cluster_2 Impurity Formation anisole Anisole pmb_cl 4-Methoxybenzyl Chloride anisole->pmb_cl Chloromethylation [2] paraformaldehyde Paraformaldehyde, HCl paraformaldehyde->pmb_cl na_cn NaCN pmb_cn 2-(4-methoxyphenyl)acetonitrile na_cn->pmb_cn pmb_cl->pmb_cn Cyanation [11] imp3 Process-Related Impurities (4-Methoxybenzyl alcohol) pmb_cl->imp3 Hydrolysis reaction Grignard Addition pmb_cn->reaction imp1 Unreacted Starting Materials (pmb_cn, cybu_br) pmb_cn->imp1 cyclopropylcarbinol Cyclopropylcarbinol cybu_br Cyclobutyl Bromide cyclopropylcarbinol->cybu_br Rearrangement [24] hbr HBr hbr->cybu_br cybu_mgbr Cyclobutylmagnesium Bromide (Grignard) cybu_br->cybu_mgbr Grignard Formation [18] cybu_br->imp1 mg Mg, Ether mg->cybu_mgbr cybu_mgbr->reaction imp2 Grignard Side Products (Bicyclobutyl, Cyclobutane) cybu_mgbr->imp2 Dimerization/ Quenching hydrolysis Acidic Hydrolysis (H3O+) reaction->hydrolysis product Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (Target Product) hydrolysis->product imp4 Over-addition Product (Tertiary Alcohol) product->imp4 Further reaction with Grignard

    Caption: Plausible synthesis of the target ketone and origins of key impurities.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary classes of impurities I should anticipate in my synthesis?

    A: Impurities can be broadly categorized into three groups:

    • Starting Material-Related: Unreacted 2-(4-methoxyphenyl)acetonitrile, cyclobutyl bromide, and impurities from the synthesis of these precursors (e.g., 4-methoxybenzyl alcohol).

    • Process-Related (Side Reactions): Byproducts from the Grignard reaction itself, such as the Wurtz coupling product (bicyclobutyl) and quenched Grignard reagent (cyclobutane).[3]

    • Product-Related: Impurities formed from the target ketone, such as over-addition products (tertiary alcohols) or potential isomers if the starting materials were not regiochemically pure.

    Q2: My initial analysis shows a complex mixture. Where should I start my troubleshooting?

    A: First, confirm the purity of your starting materials, 2-(4-methoxyphenyl)acetonitrile and cyclobutyl bromide, before starting the main reaction. Impurities in these reagents will inevitably be carried through or cause side reactions. Second, ensure your Grignard reaction conditions are strictly anhydrous, as Grignard reagents are highly sensitive to moisture.[3][4] Water will quench the reagent, reducing yield and forming cyclobutane as a byproduct.

    Troubleshooting Guide: Impurity-Specific Issues

    Problem Area 1: Contamination with Unreacted Starting Materials

    Q: My final product analysis (GC-MS/LC-MS) shows a significant peak for unreacted 2-(4-methoxyphenyl)acetonitrile. What is the likely cause?

    A: This is a common issue and typically points to an incomplete reaction, which can be traced back to the Grignard reagent.

    • Causality: The most probable cause is an insufficient amount of active Grignard reagent being present to react with the nitrile. This can happen for several reasons:

      • Inaccurate Titration: The concentration of your prepared Grignard reagent may have been lower than assumed. It is crucial to titrate Grignard reagents before use to determine their exact molarity.

      • Reagent Quenching: The presence of moisture or other protic sources (e.g., alcohols) in the reaction flask, solvent, or even on the surface of the glassware will destroy the Grignard reagent.[3][5]

      • Slow Addition: If the nitrile is added too slowly to the Grignard solution, the reagent may degrade over time, especially if the reaction temperature is elevated.

    • Troubleshooting & Protocol:

      • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Solvents like diethyl ether or THF must be anhydrous.

      • Titrate the Grignard Reagent: Before starting the main reaction, perform a titration (e.g., with a solution of I2 or a known acid) to accurately determine the concentration of your cyclobutylmagnesium bromide.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent based on the titrated concentration to drive the reaction to completion.

    Problem Area 2: Presence of Process-Related Impurities

    Q: I have identified bicyclobutyl and cyclobutane in my crude product. How are these formed and how can I minimize them?

    A: The presence of these two impurities points directly to side reactions involving the Grignard reagent itself.

    • Causality & Mechanism:

      • Cyclobutane: This is the result of the Grignard reagent (a strong base) being protonated by an acidic proton source.[6] The most common culprit is residual water, but it can also be any protic impurity. C4H7MgBr + H₂O → C4H8 + Mg(OH)Br

      • Bicyclobutyl: This is a classic Wurtz-type coupling byproduct where the Grignard reagent reacts with unreacted cyclobutyl bromide. This is more likely to occur if the Grignard formation is slow or if there are localized areas of high bromide concentration during Grignard formation.

    • Troubleshooting & Protocol:

      • Control Grignard Formation: When preparing the Grignard reagent, add the cyclobutyl bromide solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide and minimizes the coupling side reaction.

      • Strict Moisture Exclusion: As mentioned previously, maintaining rigorously anhydrous conditions is the most effective way to prevent the formation of cyclobutane.[4]

      • Purification: Both cyclobutane and bicyclobutyl are non-polar hydrocarbons and can typically be removed from the more polar ketone product via silica gel column chromatography.

    Q: My mass spectrum indicates the presence of a tertiary alcohol (dicyclobutyl-(4-methoxyphenyl)methyl carbinol). Is this possible from a nitrile reaction?

    A: While less common than with esters, over-addition to form a tertiary alcohol is possible, especially if the reaction conditions are not carefully controlled.

    • Causality & Mechanism: The primary reaction between the Grignard reagent and the nitrile forms a magnesium salt of an imine. This intermediate is generally stable until the acidic workup. However, if the reaction is heated for an extended period or if there is a large excess of Grignard reagent, a second equivalent of the reagent can potentially add to the imine C=N bond. The subsequent hydrolysis would then yield a tertiary alcohol. A more likely route is the hydrolysis of the imine to the ketone in situ (if water is present), which then rapidly reacts with another equivalent of the Grignard reagent.[7][8]

    • Troubleshooting & Protocol:

      • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the Grignard addition. Avoid prolonged heating.

      • Controlled Stoichiometry: Use only a slight excess (1.1 eq) of the Grignard reagent. A large excess increases the probability of side reactions.

      • Reverse Addition: Consider adding the Grignard reagent solution slowly to the nitrile solution (reverse addition). This keeps the concentration of the Grignard reagent low at all times, minimizing the chance of a second addition to the intermediate or product.

    Analytical and Purification Protocols

    Data Summary: Impurity Profile
    Impurity IDCommon Name / ClassLikely SourceRecommended Analytical Technique
    IMP-01 2-(4-methoxyphenyl)acetonitrileUnreacted Starting MaterialHPLC-UV, GC-MS
    IMP-02 Cyclobutyl BromideUnreacted Starting MaterialGC-MS
    IMP-03 4-Methoxybenzyl AlcoholHydrolysis of 4-methoxybenzyl chlorideHPLC-UV, GC-MS
    IMP-04 BicyclobutylGrignard Side Reaction (Coupling)GC-MS
    IMP-05 CyclobutaneGrignard Side Reaction (Quenching)Headspace GC-MS
    IMP-06 Dicyclobutyl-(4-methoxyphenyl)methyl carbinolOver-addition of Grignard ReagentLC-MS, HPLC-UV
    Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

    This method is ideal for monitoring the reaction progress and quantifying non-volatile impurities in the final product.[9][10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Gradient: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

    Protocol 2: Purification by Column Chromatography

    This is the most effective method for removing both more polar and less polar impurities from the target ketone.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. A typical starting point would be 5% ethyl acetate in hexanes.

    • Procedure:

      • Prepare a slurry of silica gel in hexanes and pack the column.

      • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto the top of the column.

      • Begin elution with 100% hexanes to elute highly non-polar impurities like bicyclobutyl.

      • Gradually increase the percentage of ethyl acetate to elute the target ketone.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

    References

    • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

    • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

    • Ciufolini, M. A., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. American Chemical Society.
    • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

    • Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.
    • PubMed. (2001, December 15). The determination of ketone bodies: preanalytical, analytical and physiological considerations. Retrieved from [Link]

    • Al-Soud, Y. A., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[11][12]-thiazepin-3(2H)-one. Molecules, 8(8), 605-612.

    • Google Patents. (n.d.). US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry.
    • CK-12 Foundation. (2026, January 14). Preparation of Ketones. Retrieved from [Link]

    • University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

    • Chempendix. (n.d.). Grignard Reagents. Retrieved from [Link]

    • Ashby, E. C. (1976). Studies Concerning the Nature of Grignard Reactions with Ketones. Georgia Institute of Technology.
    • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]

    • Evotec. (n.d.). 2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride. Retrieved from [Link]

    • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]

    • Lehman, J. W. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

    • University of Missouri-St. Louis. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

    • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
    • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

    • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
    • ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. Retrieved from [Link]

    • Journal of the American Chemical Society. (2026, April 2). Decoupling Cyanide Activation from C–C Bond Formation in Ni-Catalyzed Cyanation of Strained Ketones Using Benzonitriles.
    • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
    • PMC. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

    • PMC. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

    • Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
    • Chemistry Stack Exchange. (2015, April 11). Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. Retrieved from [Link]

    • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

    • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

    • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

    • Leah4sci. (2026, March 17). Aldehyde & Ketone Synthesis Roadmap: How to Know Which Reaction to Use. YouTube. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    GC-MS validation methods for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone purity

    An in-depth technical guide for analytical chemists, researchers, and drug development professionals. Executive Summary The synthesis and quality control of pharmaceutical intermediates demand rigorous analytical framewo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide for analytical chemists, researchers, and drug development professionals.

    Executive Summary

    The synthesis and quality control of pharmaceutical intermediates demand rigorous analytical frameworks. Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS 898793-78-7) [1] is a critical structural motif in medicinal chemistry, combining a flexible aliphatic cyclobutane ring with an electron-rich methoxyarene. Validating its purity requires an analytical technique capable of resolving structurally similar isomers, detecting non-chromophoric aliphatic impurities, and providing absolute structural elucidation.

    This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Flame Ionization Detection (GC-FID), demonstrating why GC-MS is the definitive choice for the impurity profiling of this specific ketone. Furthermore, it provides a complete, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[2].

    Strategic Analytical Selection: The Causality Behind the Method

    When developing a purity assay for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, the physicochemical properties of the molecule dictate the analytical platform. The molecule (MW ~218.3 g/mol ) is highly volatile and thermally stable, making it an ideal candidate for gas-phase separation.

    Why GC-MS Outperforms Alternatives
    • HPLC-UV: While excellent for non-volatile APIs, HPLC-UV is fundamentally flawed for this specific intermediate. The methoxyphenyl moiety absorbs UV light strongly, but potential unreacted precursors (e.g., cyclobutanecarbonyl chloride or aliphatic byproducts) lack a chromophore. These critical impurities remain invisible to UV detection, leading to a false inflation of purity [3].

    • GC-FID: Flame Ionization Detection offers an exceptional linear dynamic range and highly accurate quantification for hydrocarbons. However, it is a "blind" detector. If an unknown impurity co-elutes or appears in the chromatogram, FID provides zero structural data to identify the contaminant [4].

    • GC-MS (Electron Ionization): GC-MS bridges the gap. By utilizing 70 eV Electron Ionization (EI), the method not only separates volatile impurities but also fragments them into predictable ions (e.g., the highly stable 4-methoxybenzyl cation at m/z 121). This allows for the immediate structural elucidation of unknown degradants and starting materials [5].

    Table 1: Comparative Performance Metrics for Ketone Purity Analysis
    Analytical ParameterGC-MS (EI)GC-FIDHPLC-UV
    Structural Identification Excellent (Full fragmentation spectra)Poor (Retention time only)Poor (UV spectra lack specificity)
    Detection of Aliphatic Impurities High (Universal ionization)High (Universal for C-H bonds)Blind (Requires chromophore)
    Quantitative Linear Range Moderate ( 103−104 )Exceptional ( 106−107 )High ( 104−105 )
    Matrix Interference Low (Extracted Ion Chromatograms)ModerateModerate to High

    Methodological Architecture: Building a Self-Validating System

    As a Senior Application Scientist, I approach method development not as a series of isolated steps, but as a self-validating system . A robust method must inherently prove its own reliability during every run.

    Causality of Column Selection: We select a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms or DB-5ms). Why? The stationary phase chemistry perfectly matches the analyte. The 5% phenyl groups provide π−π electron interactions with the methoxyphenyl ring of the ketone, while the 95% methyl groups offer strong dispersion forces for the non-polar cyclobutyl ring. This dual-interaction mechanism prevents peak tailing and ensures baseline resolution from closely related positional isomers (e.g., cyclobutyl 2-(3-methoxyphenyl)ethyl ketone).

    The Self-Validating Internal Standard (IS): To negate errors from micro-syringe injection variability and matrix suppression, we incorporate a structurally distinct but physically similar internal standard, such as 4-chloro-1-butanol or a deuterated ketone analog [6]. By quantifying the target analyte as a ratio to the IS, the system self-corrects for volume discrepancies.

    G A Method Development (Column, Temp, Carrier Gas) B System Suitability Testing (SST) (Resolution, Tailing, RSD) A->B Optimize Parameters C ICH Q2(R2) Validation B->C SST Acceptance D Specificity (Impurity Resolution) C->D E Linearity & Range (R² > 0.999) C->E F Accuracy & Precision (Recovery & %RSD) C->F G LOD / LOQ (S/N Ratio) C->G H Routine Purity Analysis Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone D->H E->H F->H G->H

    Fig 1: ICH Q2(R2) compliant GC-MS validation workflow for ketone purity analysis.

    Step-by-Step Experimental Protocol

    Phase A: Sample & Standard Preparation
    • Diluent Selection: Use MS-grade Ethyl Acetate. It provides excellent solubility for the ketone and expands minimally in the GC inlet, preventing backflash.

    • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of the chosen IS in Ethyl Acetate.

    • Sample Preparation: Accurately weigh 10.0 mg of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. Dissolve and dilute to 10.0 mL with the IS Solution (Final concentration: 1.0 mg/mL).

    Phase B: GC-MS Instrumental Parameters
    • System: Single Quadrupole GC-MS (e.g., Agilent 7890B/5977B).

    • Column: HP-5ms (30 m × 0.25 mm I.D. × 0.25 µm film thickness).

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split ratio 20:1, Injection volume 1.0 µL.

    • Oven Temperature Program:

      • Initial: 100°C (hold 2 min).

      • Ramp 1: 15°C/min to 200°C (hold 1 min).

      • Ramp 2: 25°C/min to 280°C (hold 4 min to bake out heavy matrix components).

    • MS Parameters: Transfer line at 280°C, Ion source at 230°C. Electron Ionization (EI) at 70 eV. Scan range m/z 40–400.

    Phase C: System Suitability Testing (SST)

    Before analyzing samples, inject a resolution mixture containing the target ketone and a known closely eluting isomer.

    • Acceptance Criteria: Resolution ( Rs​ ) > 1.5, Tailing Factor ( Tf​ ) < 1.5, and peak area RSD < 2.0% over 5 replicate injections. If the SST fails, the system is locked out of sample analysis.

    ICH Q2(R2) Validation Metrics

    To ensure the method is "fit for purpose" under regulatory scrutiny, it must be validated according to the ICH Q2(R2) guidelines[7].

    Table 2: GC-MS Method Validation Parameters & Acceptance Criteria
    Validation ParameterExperimental DesignICH Q2(R2) Acceptance Criteria
    Specificity Inject blank diluent, IS only, and sample spiked with known synthetic impurities.No interfering peaks at the retention time of the target ketone or IS. Peak purity index > 990.
    Linearity Prepare 6 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of the response at 100% level.
    Accuracy (Recovery) Spike known amounts of the ketone into a synthetic matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery must fall between 98.0% and 102.0% at all levels.
    Precision (Repeatability) 6 independent preparations of the sample at 100% concentration, analyzed on the same day.Relative Standard Deviation (RSD) 2.0%.
    LOD / LOQ Signal-to-Noise (S/N) approach using highly diluted standard solutions.LOD: S/N 3:1. LOQ: S/N 10:1 with RSD 5.0%.

    Mechanistic Insight on Specificity: By utilizing the Extracted Ion Chromatogram (EIC) feature of the MS, we can isolate specific m/z values (e.g., m/z 121 for the methoxybenzyl fragment). This mathematically filters out co-eluting baseline noise or column bleed, artificially boosting the specificity and signal-to-noise ratio far beyond what a GC-FID could achieve.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

    • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

    • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. J-Stage. Available at: [Link]

    Sources

    Comparative

    cyclobutyl 2-(4-methoxyphenyl)ethyl ketone vs cyclopentyl derivatives in reactivity

    Comparative Reactivity Guide: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone vs. Cyclopentyl Derivatives Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS: 898793-78-7) and its cyclopentyl counterparts represent two distinct c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Reactivity Guide: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone vs. Cyclopentyl Derivatives

    Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (CAS: 898793-78-7) and its cyclopentyl counterparts represent two distinct classes of cyclic ketones 1. While differing by only a single methylene unit in the carbocycle, the shift from a four-membered to a five-membered ring drastically alters the thermodynamic landscape of the molecule. This guide provides an in-depth, objective comparison of their reactivity profiles, intended for researchers and drug development professionals optimizing synthetic routes.

    Thermodynamic Drivers: Ring Strain and Orbital Overlap

    The causality behind the divergent reactivity of cyclobutyl and cyclopentyl derivatives lies fundamentally in ring strain, which is a composite of angle strain and torsional (Pitzer) strain 2.

    • Cyclobutyl Systems: Cyclobutane possesses a high ring strain energy of approximately 26.3 kcal/mol 2. To minimize eclipsing interactions, the ring adopts a puckered "butterfly" conformation, compressing the internal bond angles to ~88°—significantly deviating from the ideal 109.5° sp³ tetrahedral angle 3. This poor orbital overlap creates weaker, highly reactive C–C bonds 4.

    • Cyclopentyl Systems: Cyclopentane is substantially more stable, with a ring strain of only ~6.2 kcal/mol. It adopts an "envelope" conformation that relieves most of the torsional strain, allowing its internal angles (~105–108°) to closely approximate the tetrahedral ideal 3 [[5]]().

    G Strain Ring Strain Dynamics CB Cyclobutyl Ketone (~26.3 kcal/mol) Strain->CB CP Cyclopentyl Ketone (~6.2 kcal/mol) Strain->CP BV_CB Rapid Baeyer-Villiger (High Strain Relief) CB->BV_CB NY_CB Norrish-Yang Cyclization (Bicyclo[1.1.1]pentanes) CB->NY_CB BV_CP Moderate Baeyer-Villiger (Low Strain Relief) CP->BV_CP NY_CP Standard Norrish Type II (Cleavage/Cyclobutanol) CP->NY_CP

    Influence of ring strain on divergent reaction pathways for cyclobutyl and cyclopentyl ketones.

    Divergent Reactivity Profiles

    Baeyer-Villiger Oxidation (Ring Expansion)

    When subjected to peroxyacids (e.g., mCPBA), cyclobutyl 2-(4-methoxyphenyl)ethyl ketone undergoes Baeyer-Villiger oxidation at a significantly accelerated rate compared to its cyclopentyl analog.

    • Mechanistic Causality: The rate-determining step involves the migration of the alkyl group to the peroxy oxygen, transitioning the cyclic carbon from sp² to sp³. For cyclobutyl systems, expanding to a five-membered γ-butyrolactone relieves nearly 20 kcal/mol of ring strain. In contrast, expanding a cyclopentyl ketone to a six-membered δ-valerolactone relieves far less strain, resulting in a higher activation energy barrier and slower kinetics 6.

    Photochemical Transformations (Norrish-Yang vs. Cleavage)

    Under UV irradiation, cyclobutyl ketones can undergo Norrish Type II reactivity to form highly strained bicyclo[1.1.1]pentan-2-ol intermediates, which are valuable scaffolds in medicinal chemistry 7.

    • Mechanistic Causality: The rigid geometry of the cyclobutane ring facilitates a highly stereospecific γ-C–H abstraction by the excited carbonyl oxygen. The electronic nature of the substituents heavily dictates this pathway: direct electron-rich aryl cyclobutyl ketones fail to undergo this cyclization [[7]](). However, in cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, the electron-rich 4-methoxyphenyl group is insulated from the carbonyl by an ethyl linker. Because the ketone acts as an aliphatic system, the Norrish-Yang cyclization proceeds efficiently. Cyclopentyl derivatives, possessing greater conformational flexibility, typically favor standard Norrish Type II cleavage or classical cyclobutanol formation without accessing bridged bicyclic systems.

    Enolization Dynamics and Nucleophilic Addition
    • Enolization: Cyclopentyl ketones generally exhibit faster kinetic enolization than cyclobutyl ketones. The formation of an exocyclic double bond in a five-membered ring is thermodynamically more favorable than in a four-membered ring, where introducing sp² character increases angle strain (Brown's I-strain theory) 6.

    • Nucleophilic Addition: Conversely, cyclobutyl ketones are highly electrophilic. The addition of a nucleophile rehybridizes the carbonyl carbon from sp² (ideal angle 120°) to sp³ (ideal angle 109.5°). In the constrained cyclobutane ring (~88°), the sp³ hybridized state is slightly less strained than the sp² state, driving a strong thermodynamic preference for nucleophilic attack compared to cyclopentyl derivatives.

    Quantitative Data Comparison

    Property / Reactivity MetricCyclobutyl 2-(4-methoxyphenyl)ethyl ketoneCyclopentyl 2-(4-methoxyphenyl)ethyl ketone
    Ring Strain Energy ~26.3 kcal/mol 2~6.2 kcal/mol 5
    Ideal Internal Angle ~88° (Puckered) 3~105° (Envelope) 3
    Baeyer-Villiger Relative Rate Very Fast (High strain relief)Moderate (Low strain relief)
    Nucleophilic Addition (sp² → sp³) Highly FavorableModerately Favorable
    Kinetic Enolization Rate Slower (Increases I-strain)Faster (Favorable geometry) 6
    Photochemical Pathway Norrish-Yang (Bicyclic intermediates) [[7]]()Norrish Type II (Cleavage/Cyclobutanol)

    Self-Validating Experimental Protocol: Comparative Baeyer-Villiger Oxidation

    To objectively validate the kinetic differences driven by ring strain, the following parallel workflow is designed to monitor the oxidation rates of both derivatives. The protocol relies on an internal control setup to ensure the observed rate difference is strictly attributable to the carbocyclic ring size.

    Workflow Step1 1. Substrate Preparation (0.1 M Ketone in dry DCM) Step2 2. Oxidant Addition (1.5 eq mCPBA, 0°C) Step1->Step2 Step3 3. Kinetic Monitoring (In-situ ReactIR: C=O shift) Step2->Step3 Step4 4. Reaction Quenching (Sat. Na2S2O3 / NaHCO3) Step3->Step4 Step5 5. Product Isolation (Lactone Quantification via HPLC) Step4->Step5

    Step-by-step workflow for the comparative kinetic analysis of Baeyer-Villiger oxidations.

    Step-by-Step Methodology:

    • Preparation: In two separate, flame-dried 50 mL round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone and 1.0 mmol of the cyclopentyl analog in 10 mL of anhydrous dichloromethane (DCM).

    • Baseline Establishment: Insert an in-situ ATR-FTIR probe (e.g., ReactIR) into each vessel to monitor the distinct carbonyl stretching frequencies (cyclobutyl C=O typically ~1780 cm⁻¹; cyclopentyl C=O ~1740 cm⁻¹).

    • Oxidation: Cool both reactions to 0 °C. Add 1.5 mmol of purified m-chloroperoxybenzoic acid (mCPBA) in a single portion to each flask.

    • Kinetic Tracking: Continuously monitor the disappearance of the ketone C=O band and the appearance of the lactone C=O band. The cyclobutyl derivative will exhibit a rapid exponential decay of the starting material due to the immense thermodynamic driving force of strain relief.

    • Quenching & Workup: Once the cyclobutyl reaction reaches completion (typically <2 hours), quench both reactions simultaneously with 10 mL of saturated aqueous Na₂S₂O₃, followed by 10 mL of saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

    • Analysis: Extract the aqueous layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Analyze the crude mixtures via HPLC (UV detection at 254 nm, leveraging the 4-methoxyphenyl chromophore) to determine the exact conversion ratios.

    References

    • ChemScene. "898793-78-7 | Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone". ChemScene.
    • Wikipedia Contributors. "Ring strain". Wikipedia, The Free Encyclopedia.
    • National Institutes of Health (PMC). "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes". PMC.
    • Chemistry LibreTexts. "Ring Strain and the Structure of Cycloalkanes". LibreTexts.
    • BenchChem. "A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives". BenchChem.
    • Lumen Learning. "Conformers of Cycloalkanes | MCC Organic Chemistry". Lumen Learning.
    • KPU Pressbooks. "4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I". KPU Pressbooks.

    Sources

    Validation

    Synthesizing Complexity: A Comparative Guide to Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone vs. Traditional Aryl Ketones

    The drive toward sp³-enriched scaffolds in medicinal chemistry has catalyzed a paradigm shift from traditional planar aryl ketones to strained cycloalkyl systems. Increasing the fraction of sp³ carbons (Fsp³) improves a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The drive toward sp³-enriched scaffolds in medicinal chemistry has catalyzed a paradigm shift from traditional planar aryl ketones to strained cycloalkyl systems. Increasing the fraction of sp³ carbons (Fsp³) improves a drug candidate's solubility, metabolic stability, and binding specificity. This guide provides an objective, data-driven comparison between traditional aryl ketones (e.g., acetophenone, cyclobutyl phenyl ketone) and the specialized aliphatic compound,1[1]. By examining their electronic profiles, photochemical behaviors, and single-electron transfer (SET) reactivities, researchers can better select the appropriate substrate for targeted synthetic workflows.

    Electronic and Structural Divergence

    The fundamental reactivity difference between these two classes of ketones is rooted in their electronic conjugation. Traditional aryl ketones feature a carbonyl group directly conjugated to an aromatic ring. This sp²-sp² conjugation significantly lowers the lowest unoccupied molecular orbital (LUMO), making the carbonyl highly susceptible to single-electron reduction and stabilizing adjacent radical intermediates2[2].

    In contrast, cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is an alkyl ketone. The carbonyl is isolated from the electron-rich 4-methoxyphenyl ring by a saturated ethylene linker. This lack of direct conjugation dramatically increases the electron density at the carbonyl carbon, rendering it highly recalcitrant to standard reduction techniques. However, the presence of the cyclobutane ring introduces approximately 26 kcal/mol of ring strain. This inherent strain acts as a powerful thermodynamic driving force for highly specific ring-opening and ring-expansion reactions that are entirely absent in unstrained acyclic systems 3[3].

    Photochemical Reactivity Profiles

    The photochemical behavior of cyclobutyl ketones is heavily dictated by the substituents attached to the carbonyl, leading to divergent mechanistic pathways upon UV irradiation.

    • Aryl Cyclobutyl Ketones: Upon UV irradiation (typically 365 nm), aryl cyclobutyl ketones undergo a highly efficient Norrish-Yang (Type II) cyclization. The aryl group stabilizes the intermediate triplet diradical, facilitating a γ-hydrogen abstraction that ultimately yields synthetically valuable bicyclo[1.1.1]pentan-2-ol derivatives 4[4].

    • Alkyl Cyclobutyl Ketones: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone lacks the aryl conjugation necessary to stabilize the triplet state required for efficient Type II cyclization. Instead, upon excitation of the n→π* transition, these aliphatic strained ketones preferentially undergo Norrish Type I α-cleavage. In the presence of alcoholic solvents (e.g., methanol), the resulting acyl-alkyl diradical rearranges into an oxacarbene intermediate, which is subsequently trapped to form a ring-expanded cyclic acetal 3[3].

    Photochem Aryl Aryl Cyclobutyl Ketone ExcitedAryl Triplet State (Stabilized) Aryl->ExcitedAryl UV (365 nm) Alkyl Alkyl Cyclobutyl Ketone ExcitedAlkyl n->pi* State (Localized) Alkyl->ExcitedAlkyl UV (300 nm) PathA Norrish Type II ExcitedAryl->PathA PathB Norrish Type I ExcitedAlkyl->PathB ProdA Bicyclo[1.1.1]pentan-2-ol PathA->ProdA ProdB Ring-Expanded Acetal PathB->ProdB + Methanol

    Photochemical divergence between aryl and alkyl cyclobutyl ketones.

    Single-Electron Transfer (SET) Dynamics

    The standard redox potential is a definitive metric for comparing the reactivity of these ketones toward single-electron transfer. Aryl ketones like acetophenone possess a standard reduction potential (E₁/₂) of approximately -2.11 V versus the saturated calomel electrode (SCE). This allows them to be easily reduced to ketyl radicals by standard reagents like Samarium(II) iodide (SmI₂)2[2].

    Conversely, aliphatic ketones such as cyclobutyl 2-(4-methoxyphenyl)ethyl ketone have highly negative reduction potentials (E₁/₂ < -2.70 V vs SCE). Standard SmI₂ in THF is insufficiently reducing to activate this substrate. To achieve SET, the thermodynamic potential of the reductant must be artificially lowered using ligand exchange strategies (e.g., adding water and triethylamine to the SmI₂ complex)2[2].

    SET_Workflow Ketone Alkyl Ketone (Recalcitrant) Ketyl Ketyl Radical Ketone->Ketyl 1e- Transfer SmI2 SmI2 / THF SuperSmI2 Super-Reducing Complex SmI2->SuperSmI2 Ligand Exchange Additives H2O + Et3N Additives->SuperSmI2 SuperSmI2->Ketyl

    Workflow for generating ketyl radicals from aliphatic ketones using modified SmI2.

    Quantitative Reactivity Comparison

    Property / MetricTraditional Aryl Ketone (e.g., Acetophenone, Cyclobutyl phenyl ketone)Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone
    Carbonyl Conjugation Yes (sp²-sp² stabilized)No (Aliphatic, sp²-sp³ isolated)
    Reduction Potential (E₁/₂ vs SCE) ~ -2.11 V< -2.70 V
    Primary Photochemical Pathway Norrish-Yang Cyclization (Type II)α-Cleavage (Type I) / Ring Expansion
    sp³ Fraction (Fsp³) Low (0.1 - 0.2)High (~0.64)
    Ketyl Radical Stability High (Resonance stabilized by aryl ring)Low (Highly localized, transient)

    Self-Validating Experimental Protocols

    To ensure reproducibility and mechanistic integrity, the following protocols are designed as self-validating systems. The successful observation of the specified end-products definitively confirms the hypothesized reaction pathways.

    Protocol A: Photochemical Ring Expansion via α-Cleavage

    This protocol demonstrates the propensity of aliphatic cyclobutyl ketones to undergo Norrish Type I cleavage rather than Type II cyclization.

    • Preparation: Dissolve cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (0.5 mmol) in anhydrous methanol (10 mL) within a quartz reaction vessel.

    • Deoxygenation: Purge the solution with Argon for 15 minutes.

      • Causality: Removing dissolved oxygen prevents the quenching of the excited triplet state, ensuring the maximum quantum yield for the cleavage event.

    • Irradiation: Irradiate the mixture using a 300-350 nm UV LED source at -70 °C for 10 hours.

      • Causality: The specific wavelength selectively excites the n→π* transition of the aliphatic carbonyl without inducing unwanted π→π* transitions in the methoxyphenyl ring. The cryogenic temperature suppresses competitive thermal decarbonylation, allowing the transient oxacarbene to be efficiently trapped by the methanol solvent.

    • Validation: Monitor the reaction via GC-MS. The exclusive formation of the ring-expanded cyclic acetal (and absence of bicyclo[1.1.1]pentan-2-ol) validates the α-cleavage to oxacarbene pathway.

    Protocol B: SmI₂-Mediated Ketyl Radical Generation

    This protocol forces the reduction of the recalcitrant aliphatic ketone using a thermodynamically tuned reductant.

    • Catalyst Preparation: Prepare a 0.1 M solution of SmI₂ in THF under strict Schlenk conditions.

    • Ligand Exchange: Add H₂O (50 equiv) and Et₃N (50 equiv) to the SmI₂ solution.

      • Causality: The solution color will immediately shift from deep blue to dark purple/black. Water and triethylamine displace the THF ligands around the Samarium center, creating a highly electron-rich coordination sphere. This drastically lowers the reduction potential (E < -2.8 V), providing the necessary thermodynamic driving force to reduce the isolated aliphatic carbonyl.

    • Substrate Addition: Introduce cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (1.0 equiv) alongside a radical acceptor (e.g., an activated alkene like methyl acrylate).

    • Validation: Quench the reaction with saturated NaHCO₃ after 30 minutes. Isolation of the intermolecular coupling product confirms successful ketyl radical generation despite the lack of aryl conjugation.

    References

    • CymitQuimica. "CAS 898793-78-7: 1-cyclobutyl-3-(4-methoxyphenyl ... - CymitQuimica" 1[1]

    • BenchChem. "A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones." 2[2]

    • PubMed Central (PMC). "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." 4[4]

    • ResearchGate. "Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones." 3[3]

    Sources

    Comparative

    A Guide to Establishing Inter-Laboratory Reproducibility for Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone Assays

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the ability to reliably and consistently quantify a compound across different laborato...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and chemical research, the ability to reliably and consistently quantify a compound across different laboratories is paramount. This guide provides a comprehensive framework for establishing the inter-laboratory reproducibility of analytical assays for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a novel ketone with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections will detail the critical considerations, experimental designs, and data analysis required to ensure that an analytical method for this compound is robust, reliable, and transferable.

    The Criticality of Reproducibility in Analytical Assays

    The journey of a novel chemical entity from discovery to application is paved with a multitude of analytical measurements. The accuracy and precision of these measurements are not just a matter of scientific rigor; they are the bedrock of regulatory acceptance and successful commercialization.[1][2] Inter-laboratory reproducibility, also known as intermediate precision, is a key validation parameter that demonstrates a method's robustness when performed by different analysts, on different instruments, and in different laboratories.[3][4] Without this, data comparability is compromised, leading to potential setbacks in research collaborations, regulatory submissions, and quality control.

    This guide will focus on the practical aspects of designing and executing an inter-laboratory study for cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a compound for which established public data is limited.[5] The principles outlined, however, are broadly applicable to other novel small molecules.

    Foundational Step: Single-Laboratory Method Validation

    Before a method can be transferred to other laboratories, it must be thoroughly validated in-house to demonstrate its suitability for its intended purpose.[2][6][7] This initial validation, guided by the International Council for Harmonisation (ICH) guidelines, establishes the method's performance characteristics.[6][8][9]

    Key Validation Parameters

    The core validation parameters that must be assessed include:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9]

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][6]

    • Accuracy: The closeness of the test results obtained by the method to the true value.[2][6] This is often assessed through recovery studies on spiked samples.

    • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, and with different equipment.[4]

      • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[3][4]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

    Choosing the Right Analytical Technique

    The choice of analytical technique is critical and depends on the physicochemical properties of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, the expected concentration range, and the sample matrix. For a small organic molecule of this nature, the most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    Performance ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
    Limit of Quantitation (LOQ) 10 - 100 ng/mL0.01 - 1 ng/mLMethod- and matrix-dependent
    Linearity (R²) ≥ 0.998≥ 0.995R² ≥ 0.99[3]
    Accuracy (Recovery %) 98 - 102%95 - 105%80 - 120%[6]
    Precision (Repeatability, RSDr) < 2%< 5%≤ 15%[2]
    Precision (Reproducibility, RSDR) < 5%< 15%Method- and concentration-dependent
    Specificity Moderate to HighVery HighNo interference at the retention time of the analyte

    Table 1: Comparison of typical performance characteristics for HPLC-UV and LC-MS/MS in small molecule quantification.

    Designing an Inter-Laboratory Study

    Once a method has been fully validated in a single laboratory, an inter-laboratory study can be designed to assess its reproducibility. The following workflow outlines the key steps.

    InterLaboratory_Study_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_outcome Phase 4: Outcome A Develop and Validate Single-Lab Method B Prepare Detailed Standard Operating Procedure (SOP) A->B Finalize Protocol C Select Participating Laboratories (≥ 3) B->C Recruit Partners D Prepare and Distribute Homogeneous Samples & Standards C->D Material Dispatch E Laboratories Perform Assay According to SOP D->E Initiate Testing F Report Raw Data and Any Deviations E->F Data Collection G Statistical Analysis of Inter-Laboratory Data (e.g., ANOVA) F->G Compile Results H Calculate Repeatability (RSDr) and Reproducibility (RSDR) G->H Statistical Evaluation I Assess Method Performance Against Pre-defined Criteria H->I Performance Check J Final Report on Inter-Laboratory Reproducibility I->J Summarize Findings K Method Deemed Suitable for Routine Use J->K Final Decision

    Caption: Workflow for an inter-laboratory reproducibility study.

    Experimental Protocols

    The following are generalized protocols for the analysis of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. These should be further optimized and validated.

    Sample Preparation
    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cyclobutyl 2-(4-methoxyphenyl)ethyl ketone reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Depending on the matrix, a sample preparation step such as protein precipitation (for plasma) or solid-phase extraction may be necessary to remove interfering substances.[11] For simpler matrices, a direct dilution may be sufficient.

    HPLC-UV Method
    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 225 nm

    LC-MS/MS Method
    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: To be determined by infusion of the standard. For C14H18O2 (MW: 218.29), the protonated molecule [M+H]+ would be m/z 219.1. Product ions would need to be identified.

    Data Analysis and Interpretation

    The data from the participating laboratories should be collected and analyzed statistically to determine the inter-laboratory reproducibility. A common approach is to use a one-way analysis of variance (ANOVA).

    The key outputs will be the repeatability standard deviation (sr) and the reproducibility standard deviation (sR). From these, the relative standard deviations (RSDr and RSDR) can be calculated, which are often expressed as a percentage.

    Illustrative Data from a Hypothetical Inter-Laboratory Study

    LaboratoryMean Concentration (µg/mL)Standard DeviationRSD (%)
    Lab A 50.20.851.69
    Lab B 49.51.102.22
    Lab C 51.10.951.86
    Overall Mean 50.27--
    Repeatability (RSDr) --2.0%
    Reproducibility (RSDR) --3.5%

    Table 2: Example data from a hypothetical inter-laboratory study for a 50 µg/mL sample.

    In this hypothetical example, the low RSDr and RSDR values would indicate good precision both within and between laboratories, suggesting the method is reproducible.

    Conclusion and Recommendations

    Establishing the inter-laboratory reproducibility of an assay for a novel compound like cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a critical step in its development and application. This guide has outlined a systematic approach, from initial single-laboratory validation to the design and execution of a collaborative study.

    Key Recommendations:

    • Thorough Validation: Do not proceed to an inter-laboratory study without a comprehensively validated single-laboratory method.

    • Detailed SOP: A clear and unambiguous Standard Operating Procedure is essential for minimizing variability between labs.

    • Homogeneous Samples: The use of well-characterized and homogeneous test samples is crucial for a meaningful comparison.

    By following these principles, researchers, scientists, and drug development professionals can ensure that their analytical methods are robust, reliable, and transferable, ultimately contributing to the generation of high-quality, reproducible scientific data.

    References

    • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
    • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
    • Validation of Impurity Methods, Part II. LCGC North America.
    • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
    • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
    • A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermedi
    • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
    • Quantitative analysis of small molecules in biological samples. SlideShare.
    • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
    • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Online Library.
    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Pharmaceuticals and Medical Devices Agency.
    • Challenges of Small Molecule Production. Agilent.
    • Method Validation Guidelines.
    • ICH and FDA Guidelines for Analytical Method Valid
    • NIOSH Manual of Analytical Methods - 2555.pdf/1. Wikisource.
    • Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. PubChem.

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    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe and Compliant Disposal of Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

    As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, grounded in established safety standards and chemical principles.

    Hazard Assessment and Characterization

    Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on its chemical structure, Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone should be presumptively classified with the following hazards:

    • Flammability: The presence of the ketone functional group and the hydrocarbon structure suggests the material is likely a combustible or flammable liquid.[2][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6]

    • Irritation: Aromatic compounds and ketones can cause irritation to the skin, eyes, and respiratory tract.[7][8][9] Prolonged skin contact may lead to dermatitis.[5][7]

    • Toxicity: While specific toxicity data is unavailable, many organic solvents and aromatic compounds can have effects on the central nervous system, with symptoms including headache, dizziness, and nausea upon overexposure.[5][7]

    • Environmental Hazard: Improper disposal can lead to contamination of soil and water.[3] It is imperative that this chemical is not disposed of down the drain or in regular trash.[3][10][11]

    Property Inferred Characteristic/Regulatory Guideline Source(s)
    Physical State Likely a liquid or low-melting solid at room temperature.[12][13]
    Primary Hazards Flammable Liquid, Skin/Eye Irritant, Potential Target Organ Toxicity.[2][5][8]
    Regulatory Framework OSHA 29 CFR 1910.1450, EPA 40 CFR Part 262.[3][14][15]
    Disposal Classification Hazardous Waste (likely F-Listed for solvent characteristics).[3]
    Incompatible Materials Strong oxidizing agents, strong bases, reducing agents.[5][10][16]

    Personal Protective Equipment (PPE) and Spill Control

    Adherence to proper PPE protocols is non-negotiable. All personnel handling Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, whether in pure form or as waste, must wear the following:

    • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant laboratory coat.

    • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to minimize inhalation exposure.[12][14]

    In the event of a spill, evacuate non-essential personnel, eliminate all ignition sources, and ventilate the area.[6][17] Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container for disposal.[13][18]

    Step-by-Step Disposal Protocol

    The disposal of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone must follow a systematic and documented procedure in compliance with the Resource Conservation and Recovery Act (RCRA) and your institution's Chemical Hygiene Plan (CHP).[3][14][19]

    Step 1: Waste Identification and Segregation

    Proper segregation is critical to prevent dangerous chemical reactions.[10][16]

    • Action: Designate a specific waste container for Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone and other compatible flammable organic solvents.

    • Causality: Never mix this waste with acids, bases, or strong oxidizing agents. Mixing incompatible waste streams can cause violent reactions, gas evolution, or explosions.[10][16] This ketone waste is likely classified as an F-listed waste due to its solvent properties.[3]

    Step 2: Container Selection and Management

    The integrity of the waste container is paramount for safe storage and transport.

    • Action: Use a container that is chemically compatible with organic ketones and is in good condition with a secure, leak-proof closure.[3][16] A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Causality: The container must prevent the release of vapors and withstand the chemical properties of the waste. OSHA and EPA regulations mandate the use of appropriate, undamaged containers for hazardous waste.[3] Do not fill the container beyond 90% capacity to allow for vapor expansion.[10][19]

    Step 3: Accurate and Compliant Labeling

    Clear labeling prevents accidents and ensures compliant disposal.

    • Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone," and a clear indication of the hazards (e.g., "Flammable," "Irritant").[19][20] The date of accumulation should also be clearly marked.

    • Causality: Federal and state regulations require that hazardous waste containers are clearly and accurately labeled from the moment waste is first added.[3][20] This ensures that all personnel are aware of the contents and associated dangers.

    Step 4: Accumulation and Storage

    Waste must be stored safely at or near the point of generation before being moved to a central accumulation area.

    • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel and should be in a well-ventilated location away from ignition sources.[3][19][21]

    • Causality: Storing waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and accidental mixing of incompatible chemicals. Regulations for satellite accumulation areas are designed to ensure safety within the lab prior to removal.[21]

    Step 5: Arranging for Final Disposal

    The final disposal must be handled by trained professionals.

    • Action: Once the container is full or the accumulation time limit is approaching (as defined by your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[19][22]

    • Causality: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone waste must be disposed of through a licensed hazardous waste contractor. EHS professionals are trained to manage the consolidation, transport, and ultimate disposal of chemical waste in accordance with all federal, state, and local regulations.[3][19]

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the compliant disposal of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone.

    G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone B Assess Hazards: Flammable, Irritant, Toxic A->B C Don Personal Protective Equipment (PPE) B->C D Select Compatible Waste Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Add Waste to Container (Do not exceed 90% capacity) E->F G Seal Container Securely F->G H Store in Designated Satellite Accumulation Area G->H I Segregate from Incompatible Materials H->I J Container Full or Time Limit Reached? I->J J->H No K Contact Environmental Health & Safety (EHS) for Pickup J->K Yes L Document Waste Transfer K->L

    Caption: Decision workflow for compliant laboratory waste disposal.

    Conclusion: A Culture of Safety

    By treating Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone with the caution afforded to a hazardous substance and adhering to this structured disposal protocol, you are upholding the highest standards of laboratory safety and environmental responsibility. This procedure, grounded in the authoritative guidelines of OSHA and the EPA, provides a self-validating system for managing chemical waste, ensuring the protection of yourself, your colleagues, and the broader community.

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    • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

    • Office of Clinical and Research Safety. The Laboratory Standard. Available at: [Link]

    • Audit, Compliance and Risk Blog. OSHA laboratory standard. Available at: [Link]

    • Cheméo. Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). Available at: [Link]

    • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

    • Chongqing Chemdad Co., Ltd. CYCLOBUTYL METHYL KETONE. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 24725908, Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone. Available at: [Link]

    • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

    • Reddit. Found this in my late dad's garage- how do I get rid of it safely? : r/chemistry. Available at: [Link]

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    • Appchem. CYCLOBUTYL 2-(2-METHOXYPHENYL)ETHYL KETONE. Available at: [Link]

    • Global Industrial. SDS – SAFETY DATA SHEET. Available at: [Link]

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    • Pharmaffiliates. Cyclobutyl 4-methoxyphenyl ketone. Available at: [Link]

    • NextSDS. CYCLOPENTYL 4-METHOXYPHENYL KETONE — Chemical Substance Information. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 69705, 4-Methoxyphenethyl alcohol. Available at: [Link]

    • Gotham Industries. Safety Data Sheet. Available at: [Link]

    • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Available at: [Link]

    • Chemsrc.com. Cyclobutyl 2-methoxyphenyl ketone Price. Available at: [Link]

    • City of Toronto. Household Hazardous Waste. Available at: [Link]

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